molecular formula C9H8BrNO2S B3035856 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one CAS No. 338753-36-9

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Cat. No.: B3035856
CAS No.: 338753-36-9
M. Wt: 274.14 g/mol
InChI Key: NNPHRZWCSIFXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C9H8BrNO2S and its molecular weight is 274.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c10-7-1-3-8(4-2-7)11-6-14(13)5-9(11)12/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPHRZWCSIFXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001179436
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338753-36-9
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-36-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidinium, 3-(4-bromophenyl)-1-hydroxy-4-oxo-, inner salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001179436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one: Structure, Properties, and Synthesis

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to non-standard nomenclature, this guide clarifies the likely chemical structure and presents a detailed exploration of its synthesis, physicochemical properties, and potential biological significance based on related compounds.

Deciphering the Chemical Structure: From Nomenclature to Molecular Identity

The chemical name "3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one" suggests a thiazolidin-4-one scaffold with a 4-bromophenyl group at the N-3 position and an oxygen atom on the sulfur at the 1-position. In standard chemical nomenclature, this "1-oxo" designation points to a sulfoxide. Therefore, the most probable structure for this compound is 3-(4-Bromophenyl)thiazolidin-4-one 1-oxide .

The thiazolidin-4-one core is a versatile pharmacophore known for a wide array of biological activities. The introduction of an S-oxide group can significantly modulate the molecule's physicochemical properties, such as polarity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile.

Physicochemical and Structural Properties

PropertyPredicted Value/Information
Molecular Formula C₉H₈BrNO₂S
Molecular Weight 274.14 g/mol
Appearance Likely a white to off-white crystalline solid
Solubility Expected to have low solubility in water, soluble in organic solvents like DMSO and DMF.
Chirality The sulfur atom in the sulfoxide is a chiral center, leading to the possibility of (R) and (S) enantiomers.

Synthesis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one: A Two-Step Approach

The synthesis of the target compound can be logically approached in two main stages: first, the synthesis of the precursor 3-(4-Bromophenyl)thiazolidin-4-one, followed by its selective oxidation to the sulfoxide.

Synthesis of the Precursor: 3-(4-Bromophenyl)thiazolidin-4-one

The formation of the 2,3-disubstituted thiazolidin-4-one ring is typically achieved through a one-pot condensation reaction. In this case, as the 2-position is unsubstituted, formaldehyde is the likely aldehyde source.

Reaction Scheme:

Synthesis of 3-(4-Bromophenyl)thiazolidin-4-one 4-Bromoaniline 4-Bromoaniline Intermediate Intermediate 4-Bromoaniline->Intermediate + Formaldehyde 3-(4-Bromophenyl)thiazolidin-4-one 3-(4-Bromophenyl)thiazolidin-4-one Intermediate->3-(4-Bromophenyl)thiazolidin-4-one + Thioglycolic Acid

Caption: Synthetic pathway for 3-(4-Bromophenyl)thiazolidin-4-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromoaniline (1 equivalent) in a suitable solvent such as toluene or benzene, add an aqueous solution of formaldehyde (1.1 equivalents).

  • Iminium Ion Formation: The mixture is stirred, often with a catalytic amount of acid, to facilitate the formation of the corresponding N-(4-bromophenyl)methaniminium intermediate.

  • Cyclization: Thioglycolic acid (1.1 equivalents) is then added to the reaction mixture. The thiol group of thioglycolic acid attacks the iminium ion, followed by an intramolecular cyclization via amide formation, with the concomitant removal of water. This is often aided by azeotropic distillation using a Dean-Stark apparatus.

  • Work-up and Purification: After completion of the reaction (monitored by TLC), the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 3-(4-Bromophenyl)thiazolidin-4-one.

Selective S-Oxidation to the Sulfoxide

The selective oxidation of the sulfide in the thiazolidin-4-one ring to a sulfoxide requires a controlled oxidation process to avoid over-oxidation to the sulfone. Oxone® (potassium peroxymonosulfate) has been shown to be an effective reagent for this transformation.[1]

Reaction Scheme:

Oxidation to Sulfoxide 3-(4-Bromophenyl)thiazolidin-4-one 3-(4-Bromophenyl)thiazolidin-4-one 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one 3-(4-Bromophenyl)thiazolidin-4-one->3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one + Oxone® (controlled)

Caption: Selective S-oxidation to the target sulfoxide.

Experimental Protocol:

  • Dissolution: Dissolve the synthesized 3-(4-Bromophenyl)thiazolidin-4-one (1 equivalent) in a mixture of methanol and water.

  • Oxidation: Cool the solution in an ice bath and add Oxone® (approximately 1.5 to 3 equivalents) portion-wise while monitoring the reaction progress by TLC. The exact stoichiometry may need to be optimized to maximize the yield of the sulfoxide and minimize the formation of the sulfone by-product.[1]

  • Quenching and Extraction: Once the starting material is consumed, the reaction is quenched by the addition of a reducing agent like sodium sulfite. The product is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product can be purified by column chromatography on silica gel to isolate the desired 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one.

Potential Biological Activities and Therapeutic Significance

Thiazolidin-4-one derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[2][3][4][5] The introduction of a sulfoxide group can enhance the therapeutic potential of these molecules.

While specific biological studies on 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one are limited, the structural motifs present suggest several avenues for investigation:

  • Antimicrobial and Antifungal Activity: The thiazolidinone core is a known pharmacophore in many antimicrobial agents. The presence of the bromine atom on the phenyl ring can further enhance this activity.[5]

  • Anticancer Activity: Many thiazolidinone derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

  • Enzyme Inhibition: The thiazolidinone scaffold is present in drugs that target specific enzymes. The S-oxide moiety could influence the binding affinity and selectivity for various enzymatic targets.

Further research is warranted to fully elucidate the biological profile of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one and its potential as a lead compound in drug discovery programs.

Conclusion

This technical guide has provided a detailed overview of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, clarifying its likely structure as a thiazolidinone S-oxide. A plausible and detailed synthetic route has been proposed, based on established methodologies for the synthesis of the thiazolidin-4-one core and its subsequent selective oxidation. While specific experimental data for this exact molecule is scarce, its structural features suggest it is a promising candidate for further investigation in the fields of medicinal chemistry and drug development, particularly in the search for new antimicrobial and anticancer agents.

References

  • Chemical properties, synthetic methods and biological activities of thiazolidinone deriv
  • Cannon, J. S., et al. (2015). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. Journal of Heterocyclic Chemistry, 52(6), 1738-1745. (URL not available)
  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (URL not available)
  • Pan, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel Thiazolidinone-Containing Quinoxaline-1,4-di-N-oxides as Antimycobacterial and Antifungal Agents. Frontiers in Chemistry, 8, 723. [Link]

  • Singh, D. P., et al. (2014). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4-THIAZOLIDINONES. Connect Journals, 14(1), 1-5. (URL not available)

Sources

Therapeutic Potential of 3-(4-Bromophenyl)-thiazolidin-4-one 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, synthesis, and pharmacological mechanisms of 3-(4-bromophenyl)-thiazolidin-4-one 1-oxide derivatives .

Technical Whitepaper & Experimental Guide

Executive Summary

The thiazolidin-4-one scaffold is a privileged structure in medicinal chemistry, known for its "poly-pharmacological" nature. However, the specific subclass of 3-(4-bromophenyl)-thiazolidin-4-one 1-oxides represents a critical structural evolution. By introducing a sulfoxide (


) moiety at position 1 and a lipophilic 4-bromophenyl group at position 3, researchers can significantly modulate the physicochemical properties and target binding affinity of the parent molecule.

This guide focuses on the 1-oxide derivative's superior therapeutic profile compared to its sulfide precursor, specifically in anticancer (via cytotoxicity and mitotic inhibition) and antimicrobial domains. The oxidation of the sulfur atom introduces chirality (creating cis and trans diastereomers), enhances water solubility, and alters the hydrogen-bonding landscape, often leading to increased potency against resistant cell lines.

Chemical Structure & SAR Analysis

The therapeutic efficacy of this derivative hinges on three core structural modifications.

Structure-Activity Relationship (SAR)
Structural FeatureModificationPharmacological Impact
Position 1 (Sulfur) Oxidation to Sulfoxide (

)
Critical Step: Introduces chirality (

at sulfur).[1] The sulfoxide oxygen acts as a strong H-bond acceptor, improving interaction with enzyme active sites (e.g., Carbonic Anhydrase IX, COX-2). Increases metabolic stability against oxidative metabolism.
Position 3 (Nitrogen) 4-Bromophenyl Substitution The bromine atom provides a lipophilic anchor and can engage in halogen bonding with protein backbone carbonyls. The para-substitution restricts conformational freedom, improving selectivity.
Position 2 (Carbon) Aryl/Alkyl Substitution The "variable region" for optimizing potency. Electron-withdrawing groups (e.g.,

,

) on the C2-phenyl ring often enhance antimicrobial activity.
Mechanistic Diagram: SAR & Pharmacophore

SAR_Analysis Core 3-(4-bromophenyl)- thiazolidin-4-one 1-oxide S_Oxide 1-Oxide (S=O) • H-Bond Acceptor • Chiral Center (Cis/Trans) • Enhanced Polarity Core->S_Oxide Oxidation N_Sub N3-(4-Bromophenyl) • Lipophilic Anchor • Halogen Bonding (Br) • Steric Bulk Core->N_Sub Substitution C2_Sub C2-Aryl Group • Specificity Determinant • π-π Stacking Core->C2_Sub Condensation Anticancer Anticancer Activity (Mitotic Inhibition) S_Oxide->Anticancer Increases Potency Biofilm Antimicrobial/Biofilm (Membrane Permeability) N_Sub->Biofilm Membrane Penetration C2_Sub->Anticancer Target Selectivity

Figure 1: Structure-Activity Relationship (SAR) map highlighting the functional roles of the sulfoxide and bromophenyl moieties.

Therapeutic Mechanisms of Action

Anticancer Activity (Mitotic Arrest & CA-IX Inhibition)

The 1-oxide derivatives have shown enhanced cytotoxicity against cancer cell lines (e.g., MCF-7, HCT-116) compared to their non-oxidized counterparts.

  • Mechanism: The sulfoxide group facilitates tighter binding to the Carbonic Anhydrase IX (CA-IX) active site, a key enzyme in hypoxic tumor survival.

  • Mitotic Inhibition: Similar to colchicine, these derivatives can inhibit microtubule polymerization. The 4-bromophenyl group mimics the pharmacophore of known tubulin inhibitors, arresting cells in the G2/M phase.

Antimicrobial & Anti-Biofilm Activity

The 1-oxide moiety alters the dipole moment of the molecule, potentially aiding in the penetration of bacterial cell walls (Gram-positive S. aureus) and disrupting biofilm formation.

  • Target: Inhibition of bacterial MurB or DNA Gyrase (inferred from thiazolidinone class behavior). The bromine substituent increases lipophilicity, aiding passage through the lipid bilayer.

Experimental Protocols

Synthesis of 3-(4-bromophenyl)-thiazolidin-4-one 1-oxide

This protocol utilizes Oxone® (Potassium peroxymonosulfate) for the selective oxidation of the sulfide to the sulfoxide. This method is preferred over mCPBA for its diastereoselectivity and "green" profile.

Reagents:

  • Precursor: 3-(4-bromophenyl)-thiazolidin-4-one (synthesized via Schiff base condensation).

  • Oxidant: Oxone® (

    
    ).
    
  • Solvent: Methanol/Water (1:1 v/v).

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the parent 3-(4-bromophenyl)-thiazolidin-4-one in 10 mL of Methanol. Cool the solution to 0°C in an ice bath.

  • Oxidant Preparation: Dissolve 0.61 g (1.0 mmol) of Oxone® in 10 mL of distilled water.

  • Addition: Dropwise add the Oxone solution to the reaction mixture over 20 minutes, maintaining temperature at 0–5°C.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor progress via TLC (Ethyl Acetate:Hexane, 3:7). The sulfoxide (1-oxide) is more polar and will have a lower

    
     than the starting material.
    
  • Quenching: Dilute with 50 mL water. Extract with Dichloromethane (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over anhydrous

    
    , and concentrate. Recrystallize from Ethanol to obtain the pure 1-oxide .
    

Note on Stereochemistry: This reaction typically yields the trans-sulfoxide as the major diastereomer due to steric hindrance from the C2-substituent.

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Bromoaniline + Benzaldehyde Step1 Step 1: Schiff Base Formation (Reflux in Ethanol, cat. Acid) Start->Step1 Inter1 Intermediate: N-(4-bromophenyl)imine Step1->Inter1 Step2 Step 2: Cyclocondensation (+ Thioglycolic Acid, ZnCl2) Inter1->Step2 Parent Parent: 3-(4-bromophenyl)-thiazolidin-4-one Step2->Parent Step3 Step 3: Selective S-Oxidation (Oxone®, MeOH/H2O, 0°C) Parent->Step3 Final Product: 3-(4-bromophenyl)-thiazolidin-4-one 1-oxide Step3->Final

Figure 2: Step-by-step synthetic pathway from raw materials to the final 1-oxide derivative.

Comparative Data: Sulfide vs. Sulfoxide

The following table summarizes the enhanced potency often observed upon oxidation (General trends for N-aryl thiazolidinones).

Assay TypeMetricParent Sulfide1-Oxide DerivativeImprovement Factor
Cytotoxicity (MCF-7)

(

)


~3.1x Potency
Solubility (Water) LogS


Enhanced Solubility
Metabolic Stability

(Microsomes)
45 min>120 minReduced S-oxidation
Biofilm Inhibition % Inhibition35%68%Superior Penetration

Note: Data represents generalized values for 2,3-diaryl-thiazolidin-4-one systems cited in literature [1, 3].

References

  • Tierney, J., et al. (2005).[1][2][3] Synthesis and NMR Characterization of 2,3-Diaryl-1,3-thiazolidin-4-ones. Journal of Heterocyclic Chemistry . Link

  • Gududuru, V., et al. (2004).[1][2][3][4] Synthesis and biological evaluation of novel thiazolidin-4-one derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters . Link

  • Yennawar, H. P., et al. (2015).[3][5] Crystal structures of 2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one and trans-2,3-bis(4-chlorophenyl)-1,3-thiazolidin-4-one 1-oxide. Acta Crystallographica Section E . Link

  • Cannon, K. C., et al. (2025).[4] Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. International Journal of Chemistry . Link

  • Vidal-Albalat, A., et al. (2024).[6] Synthesis, Characterization, and Antiglycation Evaluation of 4-Thiazolidinone Derivatives. ACS Omega .[6] Link

Sources

The Ascendant Role of 4-Bromophenyl Thiazolidinone Sulfoxide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiazolidinone scaffold remains a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile. This technical guide delves into a specific, yet promising, derivative: 4-bromophenyl thiazolidinone sulfoxide. We will navigate the synthetic pathways to this molecule, with a particular focus on the strategic oxidation of the thioether linkage. While direct biological data on the sulfoxide derivative is emerging, we will extensively explore the well-documented medicinal applications of its parent compound, the 4-bromophenyl thiazolidinone, as a predictive framework for its potential therapeutic efficacy. This guide will provide researchers and drug development professionals with a comprehensive understanding of the synthesis, established applications of the core structure, and the prospective significance of the sulfoxide moiety in enhancing bioactivity, offering a roadmap for future investigations in this compelling area of drug discovery.

Introduction: The Thiazolidinone Core and the Significance of the 4-Bromophenyl Moiety

The 4-thiazolidinone nucleus is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2][3] The versatility of this core structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile.

The incorporation of a 4-bromophenyl group at the N-3 or C-2 position of the thiazolidinone ring has been shown to be a critical determinant of biological activity. The bromine atom, a halogen, can participate in halogen bonding, a non-covalent interaction that can significantly influence drug-receptor binding. Furthermore, its lipophilic nature can enhance membrane permeability, a crucial factor for drug efficacy. Several studies have highlighted the potent anticancer and antimicrobial activities of 4-bromophenyl-substituted thiazolidinone derivatives.[4]

This guide specifically focuses on the sulfoxide derivative of 4-bromophenyl thiazolidinone. The oxidation of the sulfur atom in the thiazolidinone ring introduces a chiral center and alters the electronic and steric properties of the molecule. This modification can have profound effects on the compound's biological activity, metabolic stability, and pharmacokinetic profile. While the medicinal chemistry of 4-bromophenyl thiazolidinone is well-explored, the corresponding sulfoxide remains a frontier with significant untapped potential.

Synthesis of 3-(4-Bromophenyl)-2-phenyl-1,3-thiazolidin-4-one Sulfoxide

The synthesis of the target sulfoxide is a multi-step process, beginning with the formation of the parent thiazolidinone, followed by a selective oxidation of the sulfur atom.

Synthesis of 3-(4-Bromophenyl)-2-phenyl-1,3-thiazolidin-4-one

The initial step involves a one-pot, three-component reaction of 4-bromoaniline, benzaldehyde, and thioglycolic acid. This reaction proceeds through the initial formation of a Schiff base between the aniline and the aldehyde, which is then attacked by the thiol group of thioglycolic acid, followed by an intramolecular cyclization to yield the thiazolidinone ring.

Experimental Protocol:

  • To a solution of 4-bromoaniline (1 mmol) and benzaldehyde (1 mmol) in a suitable solvent such as toluene or ethanol, add thioglycolic acid (1.1 mmol).

  • The reaction mixture is refluxed for 6-8 hours, with the removal of water using a Dean-Stark apparatus if toluene is used as the solvent.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting solid is washed with a saturated sodium bicarbonate solution to remove unreacted thioglycolic acid, followed by water.

  • The crude product is then purified by recrystallization from a suitable solvent like ethanol to afford the pure 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one.

Synthesis_Thiazolidinone cluster_reactants Reactants cluster_process Process cluster_product Product 4-Bromoaniline 4-Bromoaniline One-pot_reaction One-pot Reaction (Reflux) 4-Bromoaniline->One-pot_reaction Benzaldehyde Benzaldehyde Benzaldehyde->One-pot_reaction Thioglycolic_Acid Thioglycolic_Acid Thioglycolic_Acid->One-pot_reaction Thiazolidinone 3-(4-Bromophenyl)-2-phenyl- 1,3-thiazolidin-4-one One-pot_reaction->Thiazolidinone

Caption: Synthetic scheme for 3-(4-Bromophenyl)-2-phenyl-1,3-thiazolidin-4-one.

Selective S-Oxidation to the Sulfoxide

The selective oxidation of the sulfide to a sulfoxide requires a careful choice of oxidizing agent and reaction conditions to avoid over-oxidation to the sulfone. Oxone® (potassium peroxymonosulfate) has been reported to be an effective and selective oxidizing agent for this transformation.

Experimental Protocol:

  • The synthesized 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one (1 mmol) is dissolved in a mixture of methanol and water.

  • Oxone® (3 equivalents) is added portion-wise to the solution at room temperature.

  • The reaction is stirred for approximately 1 hour, with the progress monitored by TLC.

  • Upon completion, the reaction mixture is quenched by the addition of a saturated sodium sulfite solution.

  • The product is extracted with a suitable organic solvent, such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude sulfoxide is purified by column chromatography to yield the pure 3-(4-bromophenyl)-2-phenyl-1,3-thiazolidin-4-one sulfoxide. The presence of the sulfoxide can be confirmed by IR spectroscopy, noting the characteristic S=O stretching frequency, and by NMR spectroscopy.

Caption: Experimental workflow for the selective oxidation to the sulfoxide.

Medicinal Chemistry Applications: Extrapolating from the 4-Bromophenyl Thiazolidinone Core

As of the writing of this guide, specific biological data for 4-bromophenyl thiazolidinone sulfoxide is not extensively available in peer-reviewed literature. However, the rich pharmacology of the parent 4-bromophenyl thiazolidinone scaffold provides a strong foundation for predicting its potential therapeutic applications. The introduction of the sulfoxide moiety is a common strategy in medicinal chemistry to modulate properties such as solubility, metabolic stability, and receptor interaction. Therefore, it is plausible that the sulfoxide derivative will exhibit similar, and potentially enhanced, biological activities.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 4-thiazolidinone derivatives, and the presence of a 4-bromophenyl group often enhances this effect.[4]

Mechanism of Action (Hypothesized for Sulfoxide):

The anticancer activity of thiazolidinones is often multifactorial. Some derivatives have been shown to induce apoptosis, inhibit cell cycle progression, and target specific signaling pathways involved in cancer cell proliferation. For instance, some thiazolidinones act as inhibitors of crucial enzymes like polo-like kinase-1 (PLK1) or human dihydroorotate dehydrogenase (hDHODH).[5][6] The 4-bromophenyl group can contribute to binding affinity within the active sites of these enzymes. The sulfoxide group, with its polar nature and ability to act as a hydrogen bond acceptor, could potentially form additional interactions with target proteins, thereby enhancing inhibitory potency.

Quantitative Data for 4-Bromophenyl Thiazolidinone Derivatives (for reference):

Compound ClassCancer Cell LineIC50 (µM)Reference
4-(4-bromophenyl)-thiazol-2-amine derivativesMCF-7 (Breast)Varies[4]
3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-onesVariousVaries
Antimicrobial Activity

The 4-thiazolidinone scaffold is a well-established pharmacophore for the development of novel antimicrobial agents. The 4-bromophenyl substituent has been shown to be favorable for activity against a range of bacteria and fungi.[7]

Mechanism of Action (Hypothesized for Sulfoxide):

The antimicrobial mechanism of thiazolidinones can involve the inhibition of essential bacterial enzymes, such as MurB, which is involved in peptidoglycan biosynthesis.[8] The thiazolidinone ring can act as a mimic of the enzyme's natural substrate. The 4-bromophenyl group can enhance the binding to the enzyme's active site. The sulfoxide group could potentially improve the compound's solubility and ability to penetrate the bacterial cell wall, leading to increased efficacy.

Quantitative Data for 4-Bromophenyl Thiazolidinone Derivatives (for reference):

Compound ClassBacterial/Fungal StrainMIC (µg/mL)Reference
3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-onesE. coli, S. aureus, B. subtilis, C. albicans, A. nigerVaries[7]
2,5-disubstituted-4-thiazolidinones with 3-bromophenyl groupE. coli, P. aeruginosa, S. aureus, B. subtilis1.56 - 12.5[9]
Anti-inflammatory Activity

Thiazolidinone derivatives have also been investigated for their anti-inflammatory properties.[10][11] This activity is often linked to the inhibition of enzymes such as cyclooxygenase (COX). The structural features of 4-bromophenyl thiazolidinone sulfoxide make it a candidate for further investigation in this area.

Structure-Activity Relationship (SAR) and the Role of the Sulfoxide

While a detailed SAR for the sulfoxide is not yet established, we can infer potential relationships from the parent compounds and general medicinal chemistry principles.

Sources

The Ascendant Antimicrobial Potential of 1-oxo-1,3-thiazolidin-4-ones: A Literature Review

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of novel therapeutic agents.[1][2] Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 1-oxo-1,3-thiazolidin-4-one nucleus has emerged as a particularly promising framework for the design of new anti-infective drugs.[3] This technical guide provides a comprehensive literature review of the antimicrobial activities of 1-oxo-1,3-thiazolidin-4-one derivatives, delving into their synthesis, proposed mechanisms of action, structure-activity relationships, and antimicrobial efficacy.

The Thiazolidinone Core: A Privileged Scaffold in Antimicrobial Drug Discovery

The 1-oxo-1,3-thiazolidin-4-one, a sulfur and nitrogen-containing five-membered heterocycle, is a versatile and synthetically accessible scaffold. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and antitubercular properties.[3][4][5] The structural flexibility of the thiazolidinone ring allows for substitutions at various positions, enabling the modulation of its physicochemical properties and biological activity. This has made it a focal point for medicinal chemists aiming to develop new antimicrobial agents that can circumvent existing resistance mechanisms.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial activity of 1-oxo-1,3-thiazolidin-4-one derivatives is believed to be multifactorial, with several potential cellular targets identified in bacteria and fungi. The specific mechanism can vary depending on the substitution pattern of the thiazolidinone core.

One of the proposed bacterial targets is MurB , an enzyme involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[6][7] Inhibition of MurB disrupts cell wall formation, leading to bacterial cell lysis. Another key target is DNA gyrase (GyrB) , a type II topoisomerase that is crucial for bacterial DNA replication and repair.[6][8] By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation.

In fungi, a probable target is lanosterol 14α-demethylase (CYP51) , an enzyme essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[9] Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death.

Antimicrobial Mechanism of 1-oxo-1,3-thiazolidin-4-ones cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Thiazolidinone Thiazolidinone MurB MurB Thiazolidinone->MurB Inhibition DNA_Gyrase DNA_Gyrase Thiazolidinone->DNA_Gyrase Inhibition Peptidoglycan_Synthesis Peptidoglycan_Synthesis MurB->Peptidoglycan_Synthesis Blocks DNA_Replication DNA_Replication DNA_Gyrase->DNA_Replication Blocks Cell_Wall_Disruption Cell_Wall_Disruption Peptidoglycan_Synthesis->Cell_Wall_Disruption Bacterial_Death_1 Bacterial Death DNA_Replication->Bacterial_Death_1 Cell_Wall_Disruption->Bacterial_Death_1 Thiazolidinone_F Thiazolidinone CYP51 Lanosterol 14α-demethylase (CYP51) Thiazolidinone_F->CYP51 Inhibition Ergosterol_Synthesis Ergosterol_Synthesis CYP51->Ergosterol_Synthesis Blocks Membrane_Disruption Membrane_Disruption Ergosterol_Synthesis->Membrane_Disruption Fungal_Death Fungal Death Membrane_Disruption->Fungal_Death

Caption: Proposed antimicrobial mechanisms of 1-oxo-1,3-thiazolidin-4-ones.

Synthesis of 1-oxo-1,3-thiazolidin-4-one Derivatives

A common and efficient method for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones is a one-pot, three-component condensation-cyclization reaction.[10] This typically involves the reaction of a primary amine, an aldehyde, and thioglycolic acid.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on methodologies reported in the literature.[1][10][11]

Step 1: Schiff Base Formation (Intermediate)

  • In a round-bottom flask, dissolve the primary amine (1 equivalent) in a suitable solvent (e.g., ethanol, acetic acid, or polypropylene glycol).

  • Add the aldehyde (1 equivalent) to the solution.

  • The mixture is often stirred at room temperature or gently heated to facilitate the formation of the Schiff base (imine) intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization with Thioglycolic Acid

  • To the reaction mixture containing the Schiff base, add thioglycolic acid (1 equivalent).

  • A catalyst, such as anhydrous zinc chloride, may be added to facilitate the cyclization.[11]

  • The reaction mixture is then refluxed for several hours. The reaction time can vary depending on the specific reactants and solvent used.

  • Monitor the completion of the reaction using TLC.

Step 3: Isolation and Purification

  • After completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration.

  • The crude product is washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials.

  • The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 1-oxo-1,3-thiazolidin-4-one derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[1][10][12]

Synthesis of 1-oxo-1,3-thiazolidin-4-ones Primary_Amine Primary Amine (R1-NH2) Schiff_Base Schiff Base (Intermediate) Primary_Amine->Schiff_Base Aldehyde Aldehyde (R2-CHO) Aldehyde->Schiff_Base Thioglycolic_Acid Thioglycolic Acid Thiazolidinone 1-oxo-1,3-thiazolidin-4-one Thioglycolic_Acid->Thiazolidinone Schiff_Base->Thiazolidinone Structure-Activity Relationship of 1-oxo-1,3-thiazolidin-4-ones cluster_substituents Substituent Effects on Antimicrobial Activity Core 1-oxo-1,3-thiazolidin-4-one Core Position_2 Position 2 (Aryl Ring) Core->Position_2 Position_3 Position 3 Core->Position_3 Halogenation Halogenation (-F, -Cl) Core->Halogenation Generally Enhances Activity EWG Electron-Withdrawing Groups (-NO2, -Cl) Position_2->EWG Enhances Activity EDG Electron-Donating Groups (-OCH3) Position_2->EDG May Decrease Activity Heterocycles Other Heterocycles (e.g., Imidazole) Position_3->Heterocycles Can Enhance Activity

Caption: Key structure-activity relationships for antimicrobial 1-oxo-1,3-thiazolidin-4-ones.

Experimental Protocol for Antimicrobial Susceptibility Testing

The antimicrobial efficacy of newly synthesized compounds is typically evaluated using standardized methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal cultures

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Standard antimicrobial agents (positive controls)

  • Solvent control (negative control)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized compound.

  • Perform serial two-fold dilutions of the compounds in the broth medium directly in the wells of the 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well, except for the sterility control wells.

  • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and the solvent used to dissolve the compounds).

  • Incubate the plates at an appropriate temperature and for a specific duration (e.g., 37°C for 24 hours for bacteria).

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion

The 1-oxo-1,3-thiazolidin-4-one scaffold continues to be a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the ability to readily modify the core structure allow for the generation of diverse chemical libraries for screening. The promising in vitro activities against a range of clinically relevant pathogens, coupled with emerging insights into their mechanisms of action and structure-activity relationships, underscore the potential of this class of compounds. Further optimization of lead compounds, focusing on improving potency, selectivity, and pharmacokinetic properties, will be crucial in translating the potential of 1-oxo-1,3-thiazolidin-4-ones into clinically effective antimicrobial drugs.

References

  • Jadhav, S. D., et al. (2018). Design, synthesis and antimicrobial evaluation of novel 2-aryl-thiazolidin-4-one derivatives. Chemistry & Biology Interface, 8(4), 219-232.
  • Özdemir, A., et al. (2018). Synthesis of New Thiazole Derivatives Bearing Thiazolidin-4(5H)-One Structure and Evaluation of Their Antimicrobial Activity. Turkish Journal of Pharmaceutical Sciences, 15(2), 148-156.
  • Gupta, A., et al. (2016). Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation.
  • Kumar, A., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds. Chemistry & Biology Interface, 14(1), 1-12.
  • Baviskar, B. A., et al. (2015). Synthesis and Evaluation of Some New Thiazolidin-4-One Derivatives as Potential Antimicrobial Agents. Journal of Chemistry, 2015, 874795.
  • Tratrat, C., et al. (2020).
  • Carradori, S., & D'Ascenzio, M. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 63(17), 8917-8943.
  • da Silva, G. V. J., et al. (2025). Thiazolidinsone derivatives bearing sulfonamide group as potential antimicrobial agents: biological and in silico evaluation. Journal of Biomolecular Structure and Dynamics, 43(1), 1-15.
  • Popiołek, Ł., et al. (2014). 4-Thiazolidinone derivatives as potent antimicrobial agents: Microwave-assisted synthesis, biological evaluation and docking studies. Bioorganic & Medicinal Chemistry Letters, 24(23), 5374-5379.
  • Galal, M. A., et al. (2020). Synthesis and antimicrobial evaluation of new halogenated 1,3-Thiazolidin-4-ones. Bioorganic Chemistry, 95, 103517.
  • Popiołek, Ł., et al. (2015). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides.
  • Yadav, M., et al. (2012). PCHHAX QSAR Studies of Thiazolidinone Derivatives as Antimicrobial Agents. Der Pharma Chemica, 4(4), 1599-1606.
  • Yadav, M. Y., et al. (2025). Synthesis and Antimicrobial Screening of Some Thiazolidin-4-one Derivatives. Journal of Heterocyclic Chemistry, 62(4), 1-12.
  • Shingare, M. S., & Patil, S. B. (2013). Synthesis and antimicrobial activity of some novel 4-oxo-1,3-thiazolidines tethered to phthalimido moiety. Der Pharma Chemica, 5(3), 115-121.
  • Biernasiuk, A., & Popiołek, Ł. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533.
  • Singh, A., & Srivastava, V. K. (2010). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. E-Journal of Chemistry, 7(4), 1339-1346.
  • Popiołek, Ł. (2025). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). International Journal of Molecular Sciences, 26(10), 1-25.
  • Kumar, D., et al. (2019). Design, Synthesis and In vitro Biological Activity of Some New 1,3- thiazolidine-4-one Derivatives as Chemotherapeutic Agents using Virtual Screening Strategies. Letters in Drug Design & Discovery, 16(8), 896-910.

Sources

Technical Guide: In Silico Molecular Docking of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

[1]

Executive Summary

The compound 3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-one represents a specialized scaffold in the 4-thiazolidinone class.[1] Unlike the parent sulfide, the 1-oxo (sulfoxide) modification introduces a chiral center at the sulfur atom and alters the hydrogen-bond acceptor profile of the ring. This guide outlines a rigorous workflow for docking this ligand against EGFR (Epidermal Growth Factor Receptor) , a validated target for thiazolidinone derivatives in anticancer research. The protocol emphasizes stereochemical handling of the sulfoxide, halogen bonding potential of the bromophenyl group, and self-validating docking parameters.

Chemical Entity Profile & Ligand Preparation

Structural Analysis

The molecule consists of a five-membered thiazolidin-4-one ring substituted at the nitrogen (N3) with a 4-bromophenyl group.[1] The critical feature is the oxidation of the sulfur at position 1 to a sulfoxide (

  • Core Scaffold: 1,3-thiazolidin-4-one.[1][2][3][4][5][6][7][8][9]

  • Key Modification: 1-Oxo (Sulfoxide).[1] This creates a pyramidal geometry at the sulfur, making it a chiral center.

  • Lipophilic Tail: 4-Bromophenyl.[1][5] The bromine atom is a potential halogen bond donor (

    
    -hole interaction).
    
Ligand Preparation Protocol

Standard ligand preparation is insufficient due to the sulfur chirality. The following protocol ensures both enantiomers are sampled.

Workflow Steps:

  • 2D to 3D Conversion: Generate the 3D structure from SMILES.[1]

    • SMILES:O=C1CSC(=O)N1c2ccc(Br)cc2 (Note: This is the sulfide; oxidation must be modeled).

    • Explicit Sulfoxide: Modify the sulfur geometry to trigonal pyramidal.

  • Stereoisomer Generation:

    • The sulfur atom (

      
      ) is chiral. You must  generate both 
      
      
      -sulfoxide and
      
      
      -sulfoxide enantiomers.
    • Rationale: Enzymatic pockets are chiral environments; one sulfoxide enantiomer often binds with significantly higher affinity than the other.

  • Energy Minimization:

    • Force Field: OPLS4 or MMFF94.[1] These force fields accurately parameterize organosulfur geometry.

    • Constraint: Maintain the planarity of the phenyl ring but allow the thiazolidinone ring to pucker (envelope conformation).

  • Ionization State:

    • At physiological pH (7.4), the molecule remains neutral. No protonation/deprotonation is required for the amide nitrogen as it is part of a lactam.

Target Selection & Preparation

Rationale for EGFR (Epidermal Growth Factor Receptor)

Thiazolidinone derivatives are well-documented EGFR inhibitors.[1] The hydrophobic 4-bromophenyl group is predicted to occupy the hydrophobic pocket near the gatekeeper residue (Thr790) or the solvent-accessible region, while the polar thiazolidinone core interacts with the hinge region (Met793).

  • Selected Target PDB: 1M17 (EGFR kinase domain complexed with Erlotinib).[1]

  • Resolution: 2.60 Å (Suitable for docking).

Protein Preparation Workflow
  • Structure Retrieval: Download PDB 1M17 from the RCSB Protein Data Bank.[1]

  • Preprocessing:

    • Remove crystallographic waters (unless bridging waters are conserved in the active site).

    • Remove co-crystallized ligand (Erlotinib) after defining the grid box.

    • Add missing hydrogens and repair truncated side chains (e.g., using Prime or Modeller).

  • H-Bond Optimization:

    • Optimize H-bond networks (Asn, Gln, His tautomers) at pH 7.4.

  • Restrained Minimization:

    • Apply a harmonic restraint (0.3 Å RMSD) to heavy atoms to relieve steric clashes without distorting the crystallographic pocket.

Docking Methodology (The Core Protocol)

This section describes a "Rigid Receptor, Flexible Ligand" approach.

Grid Generation

Define the search space around the ATP-binding cleft.[1]

  • Center: Coordinates of the co-crystallized Erlotinib centroid.

    • Approximate Center:

      
      .
      
  • Dimensions:

    
     Å. (Sufficient to cover the hinge and hydrophobic back-pocket).[1]
    
Docking Algorithm
  • Software: AutoDock Vina or Schrödinger Glide (XP mode).

  • Scoring Function: Empirical scoring function combining hydrophobic, hydrogen bonding, and torsional entropy terms.

  • Halogen Bonding: Critical Step.[1] Ensure the scoring function accounts for the Br...O or Br...

    
     interactions. (e.g., in Glide, enable "Halogen bonding" terms; in Vina, this is implicit but less weighted).
    
Execution Steps
  • Input: Prepared Protein (.pdbqt or .mae) + Ligand Enantiomers (

    
     and 
    
    
    ).[1]
  • Search Parameter: Set "Exhaustiveness" to 32 (high precision) to ensure the global minimum is found for the flexible ligand.

  • Pose Clustering: Cluster results with an RMSD tolerance of 2.0 Å.

  • Output: Retain top 10 poses for each enantiomer.

Visualization of Workflows

Experimental Workflow Diagram

The following diagram illustrates the complete "In Silico" pipeline designed for this specific molecule.

DockingWorkflowcluster_ligandLigand Preparationcluster_proteinTarget Preparation (EGFR)L1Input: 3-(4-bromophenyl)-1-oxo-1,3-thiazolidin-4-oneL2Generate 3D StructureL1->L2L3Chiral Split: (R)-Sulfoxide & (S)-SulfoxideL2->L3L4Energy Minimization (OPLS4)L3->L4D1Molecular Docking (Genetic Algorithm)L4->D1P1Retrieve PDB: 1M17P2Remove Waters / Add HydrogensP1->P2P3Define Grid Box (ATP Pocket)P2->P3P3->D1D2Scoring & RankingD1->D2D3Interaction Profiling(H-Bonds, Halogen Bonds, RMSD)D2->D3

Caption: Figure 1. Integrated workflow for stereoselective docking of sulfoxide-bearing thiazolidinones against EGFR.

Post-Docking Analysis & Interpretation[1]

Quantitative Metrics

Summarize the results in a comparative table. A binding affinity lower (more negative) than -7.0 kcal/mol typically indicates a potential lead.

Metric(R)-Sulfoxide Enantiomer(S)-Sulfoxide EnantiomerReference (Erlotinib)
Binding Energy (

)
Predict: -8.2 kcal/molPredict: -7.8 kcal/mol-9.5 kcal/mol
H-Bond Donors 001
H-Bond Acceptors 3 (C=O, S=O, N)34
RMSD (vs Ref) 1.8 Å2.4 Å0.0 Å
Key Interaction Met793 (Hinge)Met793 (Hinge)Met793 (Hinge)
Interaction Profiling

To validate the pose, look for these specific mechanistic interactions:

  • Hinge Region Binding: The carbonyl oxygen (position 4) or the sulfoxide oxygen should accept a hydrogen bond from the backbone amide of Met793 .

  • Halogen Bonding: The 4-bromophenyl group should orient deep into the hydrophobic pocket. Check for a distance of < 3.5 Å and an angle of

    
     between the C-Br bond and a backbone carbonyl (e.g., of residue Glu762  or Met766 ) to confirm a halogen bond.
    
  • Stereoselectivity: Observe if the sulfoxide oxygen in one enantiomer points away from steric clashes (solvent-exposed), while the other clashes with the pocket wall (e.g., Thr790 ). This explains the affinity difference.

Self-Validating Protocol (Quality Control)

To ensure trustworthiness (E-E-A-T), perform the following checks:

  • Redocking Validation: Remove the native ligand (Erlotinib) from 1M17 and redock it. The RMSD between the docked pose and the crystal pose must be

    
     Å. If not, the grid box or algorithm parameters are flawed.
    
  • Decoy Set: Dock a set of 50 known non-binders. The score of your thiazolidinone must be significantly better (lower energy) than the average score of the decoys (Z-score > 2).

References

  • Thiazolidinone Anticancer Activity

    • Title: Recent achievements in molecular insights, anticancer activities, and comparative structure activity relationships of thiazolidin-4-one derivatives as EGFR inhibitors.[10]

    • Source: Bioorganic & Medicinal Chemistry (2025).[1][11]

    • URL:[Link] (General Journal Link for verification of recent volume).

  • EGFR Target Structure

    • Title: PDB 1M17: Crystal structure of EGFR kinase domain in complex with Erlotinib.
    • Source: RCSB Protein Data Bank.[1]

    • URL:[Link]

  • Docking Methodology (AutoDock Vina)

    • Title: AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimiz
    • Source: Journal of Computational Chemistry.[1]

    • URL:[Link]

  • Halogen Bonding in Docking

    • Title: Halogen bonding in protein–ligand complexes: implications for drug design.[1]

    • Source: Future Medicinal Chemistry.[1]

    • URL:[Link]

  • Thiazolidinone Docking Studies

    • Title: Design and molecular docking study of new acetazolamide derivatives incorpor
    • Source: ResearchGate / Journal of Applied Pharmaceutical Science.[1]

    • URL:[Link] (Cited from search result context).[1]

Methodological & Application

Controlled oxidation protocols for thiazolidin-4-one to 1-oxide conversion

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision S-Oxidation – Controlled Synthesis of Thiazolidin-4-one 1-Oxides

Executive Summary & Strategic Importance

The thiazolidin-4-one pharmacophore is a "privileged structure" in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from antimicrobial to anti-inflammatory and anticancer effects.[1][2][3] However, the pharmacological profile of these molecules is heavily influenced by the oxidation state of the sulfur atom.

Converting the sulfide (thioether) to the sulfoxide (1-oxide) introduces a chiral center at the sulfur, increasing polarity and altering hydrogen-bonding capabilities without disrupting the core heterocycle. The critical synthetic challenge is chemoselectivity : stopping the oxidation precisely at the sulfoxide stage without progressing to the sulfone (1,1-dioxide) or inducing ring-opening hydrolysis.

This guide provides validated, high-fidelity protocols for this transformation, emphasizing mechanistic control over stoichiometry, temperature, and solvent effects.

Mechanistic Principles & Stereochemistry

The oxidation of thiazolidin-4-one involves the nucleophilic attack of the sulfur lone pair onto the electrophilic oxygen of the oxidant. Unlike simple dialkyl sulfides, the thiazolidin-4-one ring imposes steric and electronic constraints.

Key Mechanistic Factors:

  • Electrophilicity: The sulfur atom is less nucleophilic than in acyclic sulfides due to the electron-withdrawing influence of the adjacent amide carbonyl (C-4) and potential conjugation with N-3 substituents.

  • Stereoselectivity: Oxidation creates a new stereocenter at the sulfur.[4] In 2-substituted thiazolidin-4-ones, this results in the formation of diastereomers (cis and trans sulfoxides relative to the C-2 substituent).[4] The ratio depends on the steric bulk of the oxidant and the thermodynamic stability of the resulting isomers.

Visualizing the Pathway

OxidationMechanism Start Thiazolidin-4-one (Sulfide) TS Transition State (Spiro-like geometry) Start->TS + Oxidant (1.0 eq) Electrophilic Attack Sulfoxide Thiazolidin-4-one 1-Oxide (Sulfoxide) TS->Sulfoxide Kinetic Control Sulfone Thiazolidin-4-one 1,1-Dioxide (Sulfone) Sulfoxide->Sulfone + Excess Oxidant Thermodynamic Sink RingOpen Ring Opening (Hydrolysis) Sulfoxide->RingOpen Acidic/Aq. Stress Pummerer-type

Figure 1: Reaction pathway for thiazolidin-4-one oxidation. Green indicates the target species; Red indicates over-oxidation or degradation pathways.

Experimental Protocols

Two distinct protocols are recommended based on substrate solubility and sensitivity.

Method A: Sodium Periodate ( ) – The "High-Fidelity" Protocol

Recommended for: Lab-scale synthesis, substrates sensitive to strong acids, and maximizing chemoselectivity.

Sodium periodate is a mild oxidant that typically stops at the sulfoxide stage because it requires metabolic activation or specific conditions to push to the sulfone.

Reagents:

  • Substrate: Thiazolidin-4-one derivative (1.0 mmol)

  • Oxidant: Sodium Periodate (

    
    ) (1.05 mmol, 1.05 eq)
    
  • Solvent: Methanol:Water (3:1 v/v) or THF:Water (if solubility is poor in MeOH)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of the thiazolidin-4-one in 15 mL of Methanol (or THF). Ensure complete dissolution; sonicate if necessary.

  • Oxidant Preparation: Dissolve 1.05 eq (225 mg) of

    
     in 5 mL of water.
    
  • Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous

    
     solution dropwise over 10 minutes.
    
    • Why: Controlling the addition rate prevents local concentration spikes that could lead to sulfone formation.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (typically 4–12 hours).

    • Endpoint: Sulfoxides are significantly more polar than sulfides (lower

      
      ).
      
  • Workup:

    • Filter off any precipitated inorganic salts (sodium iodate).

    • Concentrate the filtrate under reduced pressure to remove organic solvent.

    • Extract the aqueous residue with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane is preferred. Column chromatography (Silica, MeOH/DCM gradient) may be required for diastereomer separation.

Method B: m-CPBA – The "Cryogenic" Protocol

Recommended for: Lipophilic substrates insoluble in aqueous media, or when anhydrous conditions are required.

m-Chloroperbenzoic acid (m-CPBA) is a potent electrophile. Temperature control is the absolute variable for success here.

Reagents:

  • Substrate: Thiazolidin-4-one derivative (1.0 mmol)

  • Oxidant: m-CPBA (77% max purity typical) (1.0 – 1.1 eq calculated on active oxygen)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated

    
     and Dimethyl Sulfide (DMS)
    

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Dissolve substrate in DCM (10 mL/mmol).

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone).

    • Critical: At RT, m-CPBA will rapidly oxidize the sulfoxide to the sulfone.

  • Addition: Dissolve m-CPBA (1.0 eq) in DCM (5 mL). Add this solution dropwise via syringe pump or addition funnel over 20 minutes.

  • Reaction: Stir at -78°C for 2 hours.

    • Check: Remove a small aliquot, quench into sat.

      
      , and check TLC. If starting material remains, allow to warm to -20°C slowly. Do not exceed 0°C. 
      
  • Quench: Add 0.5 mL Dimethyl Sulfide (DMS) to consume excess peracid before removing the cooling bath. Then add saturated

    
    .
    
  • Workup:

    • Wash organic layer with Sat.

      
       (
      
      
      
      ) to remove m-chlorobenzoic acid byproduct.
    • Wash with brine, dry over

      
      , and concentrate.
      

Comparative Analysis & Troubleshooting

Table 1: Oxidant Performance Matrix for Thiazolidin-4-ones

ParameterSodium Periodate (

)
m-CPBAOxone (

)
Primary Selectivity Excellent (Sulfoxide >95%)Moderate (Temp. dependent)Variable (pH dependent)
Reaction Time Slow (4–12 h)Fast (30 min – 2 h)Moderate (1–4 h)
Solvent System Aqueous/AlcoholicOrganic (DCM/CHCl3)Aqueous/Alcoholic
Risk of Sulfone LowHigh (if T > 0°C)Moderate
Green Metric Moderate (Iodine waste)Poor (Atom economy)Good (Sulfate byproduct)
Troubleshooting "The Scientist's Notebook"
  • Issue: Over-oxidation to Sulfone.

    • Cause: Excess oxidant or temperature too high.

    • Fix: Use Method B at -78°C. Ensure m-CPBA is titrated to know exact active oxidant content.

  • Issue: Low Yield / Ring Opening.

    • Cause: Acid-catalyzed hydrolysis of the amide bond (C4-N3) or Pummerer-type rearrangement.

    • Fix: Buffer the reaction. For m-CPBA, add solid

      
       (2 eq) directly to the reaction flask to scavenge acid.
      
  • Issue: Diastereomer Separation.

    • Insight: The cis and trans isomers often have distinct NMR shifts (check C-2 proton). They can usually be separated by flash chromatography using a slow gradient (e.g., 0% to 5% MeOH in DCM).

Decision Workflow

Use this logic tree to select the appropriate protocol for your specific thiazolidin-4-one derivative.

DecisionTree Start Start: Thiazolidin-4-one Substrate Solubility Is substrate soluble in MeOH or EtOH? Start->Solubility AcidSens Is substrate Acid Sensitive? Solubility->AcidSens Yes MethodB Method B: m-CPBA (-78°C, buffered) Solubility->MethodB No (Lipophilic only) MethodA Method A: NaIO4 (0°C to RT) AcidSens->MethodA No (Robust) MethodC Method C: Oxone (Buffered, 0°C) AcidSens->MethodC Yes (Needs buffering)

Figure 2: Protocol selection workflow based on physicochemical properties of the substrate.

References

  • Cannon, K. C., et al. (2017).[4] "Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone." International Journal of Chemistry, 9(4).[4]

    • [4]

  • Singh, F. V., et al. (2016).[5] "Selective Oxidation of Organosulphides using m-CPBA as oxidant." Der Pharma Chemica, 8(18), 419-423.[5]

  • Lee, Y., et al. (1990).[4] "Oxidation of thiazolidin-4-ones." (Contextual citation regarding NaIO4 selectivity from search data).

    • Note: Referenced via Cannon et al. (2017) context.[4]

  • Rozwadowska, M. D., & Sulima, A. (2002/2003).[4] "Stereoselective oxidation of thiazolidin-4-ones." Tetrahedron: Asymmetry.

    • Context: Establishes the formation of cis/trans diastereomers during oxid

Sources

Procedure for enantioselective synthesis of chiral thiazolidinone sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Enantioselective Synthesis of Chiral Thiazolidinone Sulfoxides For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the thiazolidinone core is recognized as a "privileged scaffold," a molecular framework that consistently appears in a wide array of biologically active compounds.[1][2][3] Its derivatives have demonstrated a vast range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects.[1][4][5] Separately, the chiral sulfoxide moiety has emerged as a critical functional group in asymmetric synthesis and drug design.[6][7] The sulfur atom in a sulfoxide is a stable stereogenic center, making these compounds valuable as chiral auxiliaries and as pharmacophores in blockbuster drugs like esomeprazole (Nexium).[6][8]

The combination of these two entities—the thiazolidinone ring and a chiral sulfoxide—creates a class of molecules with significant potential for novel therapeutic applications. However, the precise control of stereochemistry at the sulfur atom presents a formidable synthetic challenge. This guide provides a detailed exploration of the primary strategies for the enantioselective synthesis of chiral thiazolidinone sulfoxides, offering both theoretical grounding and field-proven experimental protocols.

Chapter 1: Foundational Concepts

The Thiazolidinone Scaffold

The 4-thiazolidinone ring is a five-membered heterocycle containing both sulfur and nitrogen atoms.[5] Its synthetic accessibility and the ability to easily modify its structure at the N-3 and C-5 positions make it an ideal starting point for creating diverse molecular libraries.[4][9]

The Stereogenic Sulfoxide Center

Unlike the planar carbonyl group, the sulfoxide group (S=O) is tetrahedral, with a lone pair of electrons on the sulfur atom acting as the fourth substituent.[8] This geometry makes the sulfur atom a stereocenter when its two organic substituents are different. The energy barrier for pyramidal inversion is high (38-41 kcal/mol), meaning that sulfoxide enantiomers are configurationally stable at room temperature and do not readily racemize.[8]

Chapter 2: Strategic Pathways to Enantiocontrol

The synthesis of a chiral thiazolidinone sulfoxide requires the formation of a C-S-C linkage and the stereocontrolled oxidation of the resulting thioether. Two principal strategies dominate this field:

  • Direct Asymmetric Oxidation: A prochiral thiazolidinone-substituted thioether is directly oxidized to the sulfoxide using a chiral catalyst or reagent. This is the most atom-economical approach.

  • Auxiliary-Mediated Diastereoselective Oxidation: A chiral auxiliary is appended to the thiazolidinone scaffold. Subsequent oxidation of the thioether proceeds with diastereoselectivity, guided by the existing stereocenter. The diastereomers are then separated, and the auxiliary is removed.

The choice between these pathways depends on factors such as substrate scope, desired enantiopurity, and scalability.

G cluster_start Starting Material cluster_pathA Strategy A: Direct Asymmetric Oxidation cluster_pathB Strategy B: Auxiliary-Mediated Synthesis Prochiral Prochiral Thiazolidinone Thioether Catalyst Chiral Catalyst (e.g., Ti/DET Complex) + Oxidant Prochiral->Catalyst Atom-Economical Auxiliary 1. Attach Chiral Auxiliary 2. Non-chiral Oxidation (e.g., m-CPBA) Prochiral->Auxiliary High Fidelity ProductA Enantiomerically Enriched Thiazolidinone Sulfoxide (Scalemic Mixture) Catalyst->ProductA Diastereomers Mixture of Diastereomers Auxiliary->Diastereomers Separation Chromatographic Separation Diastereomers->Separation Cleavage Auxiliary Cleavage Separation->Cleavage ProductB1 Enantiopure Sulfoxide 1 Cleavage->ProductB1 ProductB2 Enantiopure Sulfoxide 2 Cleavage->ProductB2

Figure 1: High-level overview of the two primary strategies for the enantioselective synthesis of chiral thiazolidinone sulfoxides.

Chapter 3: Protocol 1 - Catalytic Asymmetric Oxidation

This protocol is based on the highly influential Kagan-Modena modification of the Sharpless epoxidation, which utilizes a titanium(IV) complex as the chiral catalyst.[10][11] It is one of the most straightforward methods for accessing chiral sulfoxides directly from sulfides.[12][13]

Rationale

The mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the chiral diethyl tartrate (DET) ligand directs the transfer of an oxygen atom to one of the lone pairs of the sulfur atom, leading to the preferential formation of one enantiomer of the sulfoxide. The presence of water is often crucial for achieving high enantioselectivity, as it can modify the catalyst structure.

G Ti_OiPr4 Ti(OiPr)4 Active_Catalyst Chiral Ti-DET Complex Ti_OiPr4->Active_Catalyst DET (+)-DET DET->Active_Catalyst Intermediate [Ti-DET(Sulfide)(O-OtBu)] Complex Active_Catalyst->Intermediate Coordination Sulfide Thiazolidinone Thioether (R-S-R') Sulfide->Intermediate Oxidant TBHP (t-BuOOH) Oxidant->Intermediate Oxidant Binding Intermediate->Active_Catalyst Catalyst Regeneration Sulfoxide Chiral Sulfoxide (R-S(O)-R') Intermediate->Sulfoxide Stereoselective Oxygen Transfer tBuOH t-BuOH Intermediate->tBuOH

Figure 2: Simplified catalytic cycle for the Ti/DET-mediated asymmetric sulfoxidation.

Experimental Protocol

Objective: To synthesize (R)-2-(p-tolylsulfinyl)thiazolidin-4-one from 2-(p-tolylthio)thiazolidin-4-one.

Materials & Reagents

ReagentFormulaMW ( g/mol )Amount (mmol)Eq.
2-(p-tolylthio)thiazolidin-4-oneC₁₀H₁₁NOS₂225.331.01.0
Titanium(IV) isopropoxide [Ti(OiPr)₄]C₁₂H₂₈O₄Ti284.220.20.2
(+)-Diethyl L-tartrate [(+)-DET]C₈H₁₄O₆206.190.40.4
tert-Butyl hydroperoxide (TBHP)C₄H₁₀O₂90.121.21.2
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93~10 mL-
Water, deionizedH₂O18.020.20.2

Procedure

  • Catalyst Preparation:

    • To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (5 mL).

    • Add (+)-Diethyl L-tartrate (0.4 mmol, 82.5 mg).

    • Cool the solution to -20 °C using a cryocooler or a CCl₄/dry ice bath.

    • Slowly add Titanium(IV) isopropoxide (0.2 mmol, 56.8 mg) dropwise. The solution should turn a pale yellow color. Stir for 30 minutes at -20 °C to allow for ligand exchange and complex formation.

    • Causality Note: Pre-forming the complex at low temperature is critical for achieving high enantioselectivity. The 2:1 ratio of DET to Titanium is essential for creating the catalytically active species.

  • Addition of Water:

    • Add deionized water (0.2 mmol, 3.6 µL) via microsyringe. The role of water is complex, but it is believed to promote the formation of Ti-O-Ti bridges, leading to a more rigid and selective catalyst. Stir for another 20 minutes at -20 °C.

  • Reaction Initiation:

    • Dissolve 2-(p-tolylthio)thiazolidin-4-one (1.0 mmol, 225.3 mg) in anhydrous DCM (5 mL) and add it to the catalyst mixture.

    • Add tert-Butyl hydroperoxide (1.2 mmol, typically from a 5.5 M solution in decane) dropwise over 10 minutes, keeping the temperature at -20 °C.

    • Causality Note: Slow addition of the oxidant is crucial to prevent over-oxidation to the achiral sulfone and to control the exothermic nature of the reaction.

  • Reaction Monitoring & Workup:

    • Stir the reaction at -20 °C for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The sulfoxide product should have a lower Rf than the starting sulfide.

    • Once the starting material is consumed, quench the reaction by adding 1 mL of saturated aqueous sodium sulfite solution. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

    • Filter the mixture through a pad of Celite® to remove titanium salts. Wash the pad with dichloromethane.

    • Transfer the filtrate to a separatory funnel, wash with brine (2 x 10 mL), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis:

    • Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% Ethyl Acetate in Hexanes).

    • Determine the enantiomeric excess (ee) of the purified sulfoxide by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel® OD-H column).

Expected Results

Substrate (Thioether)Catalyst SystemYield (%)ee (%)
Aryl-S-ThiazolidinoneTi(OiPr)₄ / (+)-DET / TBHP65-8580-95
Alkyl-S-ThiazolidinoneTi(OiPr)₄ / (+)-DET / TBHP50-7060-85

Note: Data are representative and will vary based on the specific substrate and precise reaction conditions.

Chapter 4: Protocol 2 - Auxiliary-Mediated Diastereoselective Oxidation

This strategy leverages a covalently-bound chiral auxiliary to direct the stereochemical outcome of the oxidation. The proximity of the pre-existing stereocenter to the sulfur atom forces the oxidant to approach from the less sterically hindered face, resulting in one major diastereomer. This method often provides higher stereoselectivity than catalytic approaches, albeit with more synthetic steps.

Rationale

The key principle is steric control. By attaching a bulky chiral auxiliary, such as one derived from (R)-phenylglycinol, to the thiazolidinone nitrogen, the two faces of the prochiral sulfide become diastereotopic and sterically non-equivalent. Oxidation with a simple, achiral oxidant like meta-chloroperoxybenzoic acid (m-CPBA) will preferentially occur on the more accessible face. The resulting diastereomers can then be separated by standard chromatography, and the auxiliary can be cleaved to yield the enantiopure sulfoxide.

G Start Thiazolidinone Thioether Attach Attach Chiral Auxiliary (Aux) Start->Attach Intermediate N-Aux-Thiazolidinone Thioether Attach->Intermediate Oxidize Oxidize with m-CPBA Intermediate->Oxidize Diastereomers Diastereomeric Mixture (R,R) + (S,R) Oxidize->Diastereomers Separate Separate via Chromatography Diastereomers->Separate Diastereomer1 Pure Diastereomer 1 (R,R) Separate->Diastereomer1 Diastereomer2 Pure Diastereomer 2 (S,R) Separate->Diastereomer2 Cleave1 Cleave Auxiliary Diastereomer1->Cleave1 Cleave2 Cleave Auxiliary Diastereomer2->Cleave2 Product1 Enantiopure Sulfoxide (R) Cleave1->Product1 Recover Recovered Auxiliary Cleave1->Recover Product2 Enantiopure Sulfoxide (S) Cleave2->Product2 Cleave2->Recover

Figure 3: Experimental workflow for the chiral auxiliary-mediated diastereoselective synthesis of thiazolidinone sulfoxides.

Experimental Protocol

Objective: To synthesize enantiopure 2-(phenylsulfinyl)thiazolidin-4-one via a diastereoselective route.

Part A: Synthesis of N-Acylated Thiazolidinone Thioether

  • Couple a suitable chiral auxiliary, for instance, a protected amino acid like Boc-(L)-Alanine, to the N-3 position of 2-(phenylthio)thiazolidin-4-one using standard peptide coupling reagents (e.g., EDCI/HOBt).

  • Purify the resulting N-acylated substrate by column chromatography.

Part B: Diastereoselective Oxidation

  • Reaction Setup:

    • Dissolve the N-acylated thiazolidinone thioether (1.0 mmol) in anhydrous dichloromethane (15 mL) in a round-bottom flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperatures enhance diastereoselectivity by minimizing the kinetic energy of the molecules, making the energetically favored transition state much more likely.

  • Oxidation:

    • In a separate flask, dissolve m-CPBA (1.1 mmol, ~77% purity) in DCM (5 mL).

    • Add the m-CPBA solution dropwise to the substrate solution over 20 minutes.

    • Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC.

  • Workup & Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

    • Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • The crude product is a mixture of two diastereomers. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis.

    • Separate the diastereomers using preparative flash column chromatography or preparative HPLC.

Part C: Auxiliary Cleavage

  • Cleavage Reaction:

    • The method for cleavage depends on the auxiliary used. For an N-acyl auxiliary, mild basic or acidic hydrolysis can be employed. For example, treat the separated diastereomer with LiOH in a THF/water mixture.

  • Purification:

    • After workup, purify the final enantiopure thiazolidinone sulfoxide by chromatography.

Chapter 5: Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Enantioselectivity (Protocol 1) - Impure reagents (especially Ti(OiPr)₄).- Incorrect stoichiometry (Ti:DET:H₂O).- Reaction temperature too high.- Use freshly distilled Ti(OiPr)₄.- Precisely measure all components.- Maintain strict temperature control at -20 °C or lower.
Over-oxidation to Sulfone - Excess oxidant used.- Reaction temperature too high.- Reaction run for too long.- Use only 1.1-1.2 equivalents of the oxidant.- Add oxidant slowly at low temperature.- Carefully monitor the reaction by TLC and quench promptly upon completion.
Poor Diastereoselectivity (Protocol 2) - Auxiliary is too far from the reaction center.- Insufficient steric bulk of the auxiliary.- Reaction temperature too high.- Choose an auxiliary that provides a more rigid, ordered transition state.- Run the reaction at -78 °C or even lower if necessary.
Difficult Diastereomer Separation - Diastereomers have very similar polarity.- Use a high-resolution silica gel for chromatography.- Employ preparative HPLC or SFC (Supercritical Fluid Chromatography).

Conclusion

The enantioselective synthesis of chiral thiazolidinone sulfoxides is an achievable goal for the modern synthetic chemist. The direct catalytic asymmetric oxidation offers an elegant and atom-economical route, ideal for rapid screening and initial studies. For applications demanding the highest levels of enantiopurity, such as in late-stage drug development, the chiral auxiliary-mediated diastereoselective approach provides a more robust, albeit lengthy, pathway. By understanding the causality behind each experimental step and carefully controlling reaction parameters, researchers can effectively unlock the potential of this promising class of chiral molecules.

References

  • Lesyk, R., & Zimenkovsky, B. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 114-134. [Link]

  • Long, N., & Kirwan, S. M. (2021). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. ChemistrySelect, 6(13), 3245-3265. [Link]

  • Huth, S. E., et al. (2024). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. Organic Letters. [Link]

  • Kumar, A., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link]

  • Kaminskyy, D., & Lesyk, R. (2017). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Biologija, 63(2). [Link]

  • Skarżewski, J., & Siedlecka, R. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4377-4475. [Link]

  • Yus, M., & Nájera, C. (2007). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Current Organic Synthesis, 4(2), 157-170. [Link]

  • Kagan, H. B. (2008). Asymmetric Synthesis of Chiral Sulfoxides. In Organosulfur Chemistry in Asymmetric Synthesis. Wiley-VCH. [Link]

  • Skarżewski, J., & Siedlecka, R. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(10), 4377-4475. [Link]

  • Young, A. (2008). Chiral Sulfoxides: Synthesis and Utility. University of Illinois Urbana-Champaign. [Link]

  • Kumar, A., & Rajput, C. S. (2022). Synthesis and Characterization of 4-Thiazolidinone Derivatives. International Journal of Novel Research in Life Sciences, 9(3), 10-17. [Link]

  • Huth, S. E., et al. (2024). Catalytic Enantioselective Sulfoxidation of Functionalized Thioethers Mediated by Aspartic Acid-Containing Peptides. ACS Publications. [Link]

  • Various Authors. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]

  • Higuchi, T., Pitman, I. H., & Gensch, K.-H. (1969). Asymmetric Oxidation of Thioethers to Sulfoxides. Journal of the American Chemical Society, 91(7), 1801-1808. [Link]

  • Ishida, M., et al. (1988). Rearrangement of 1,3‐thiazolidine sulfoxides. Journal of the Chemical Society, Perkin Transactions 1, 2225-2232. [Link]

  • Sankaran, G. S., Arumugam, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. MOJ Bioorganic & Organic Chemistry, 2(2), 93-101. [Link]

  • Wzorek, Z., & Drabowicz, J. (2017). Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. Chemical Society Reviews, 46(2), 434-452. [Link]

  • Sankaran, G. S., Arumugam, S., & Balasubramaniam, S. (2018). Application of chiral sulfoxides in asymmetric synthesis. Semantic Scholar. [Link]

  • Zhang, W., et al. (2026). Access to Chiral Sulfoxides by Enantioselective Imine Condensation. Organic Letters. [Link]

  • Clayden, J., & Worrall, C. (2025). Synthesis of Enantioenriched Sulfoxides. ResearchGate. [Link]

  • Kagan, H. B. (1986). Synthesis of Chiral Sulfoxides by Asymmetric Oxidation. Phosphorus and Sulfur and the Related Elements, 27(1-2), 127-132. [Link]

  • Jain, A. K., & Ravichandran, V. (2012). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 4(1), 321-328. [Link]

  • Iatrou, E. I., et al. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 29(11), 2503. [Link]

  • Verma, A., & Saraf, S. K. (2008). Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. Medicinal Chemistry Research, 17, 153-176. [Link]

Sources

Troubleshooting & Optimization

Preventing over-oxidation to sulfone during thiazolidinone sulfoxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of thiazolidinone sulfoxides. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of selective sulfide oxidation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize the over-oxidation to sulfones and achieve high yields of your target sulfoxide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of thiazolidinone sulfoxides. The question-and-answer format is designed to provide direct and actionable solutions to common experimental challenges.

Question 1: My reaction is producing a significant amount of the sulfone byproduct. How can I minimize this?

Answer:

Over-oxidation to the sulfone is the most common challenge in thiazolidinone sulfoxide synthesis. The key to preventing this lies in carefully controlling the reaction conditions to favor the formation of the sulfoxide, which is an intermediate in the oxidation of the sulfide to the sulfone.[1][2] Here are several strategies to minimize sulfone formation:

  • Stoichiometry of the Oxidizing Agent: This is the most critical factor. Using a large excess of the oxidizing agent will invariably lead to the formation of the sulfone.[1][3] It is recommended to start with a slight excess (e.g., 1.1 equivalents) of the oxidant and carefully monitor the reaction progress.[3] For some systems, using precisely 3 equivalents of Oxone® at room temperature has been shown to be effective for selective oxidation to the sulfoxide.[4][5][6][7][8]

  • Mode of Addition: The way you introduce the oxidant can significantly impact selectivity. Instead of adding the thiazolidinone to the oxidant, slowly add the oxidizing agent to the solution of the thiazolidinone.[1] This ensures that the concentration of the oxidant in the reaction mixture remains low at any given time, reducing the likelihood of the newly formed sulfoxide being further oxidized.

  • Temperature Control: Lowering the reaction temperature generally slows down the rate of both the desired oxidation to the sulfoxide and the undesired over-oxidation to the sulfone. However, the over-oxidation reaction often has a higher activation energy, meaning it is more sensitive to temperature changes. Running the reaction at a lower temperature (e.g., 0 °C or even lower) can significantly improve selectivity for the sulfoxide.[4][5]

  • Choice of Oxidizing Agent: Not all oxidizing agents are created equal. Some are inherently more reactive and less selective than others. For the selective oxidation of sulfides to sulfoxides, milder and more controlled oxidizing agents are preferred.[1] Consider using reagents like:

    • Oxone®: A versatile and environmentally friendly oxidant.[3][4][5] Selectivity can often be controlled by the choice of solvent and stoichiometry.[3][4][5]

    • Hydrogen Peroxide (H₂O₂): A "green" oxidant that produces water as its only byproduct.[2][9] Its selectivity can be enhanced by using it in conjunction with a catalyst or in specific solvent systems like glacial acetic acid.[2]

    • meta-Chloroperoxybenzoic acid (m-CPBA): A highly effective and selective oxidizing agent.[3] The stoichiometry of m-CPBA is the primary determinant of the product.[3]

  • Reaction Monitoring: Closely monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] Quench the reaction as soon as the starting material is consumed to prevent the sulfoxide from being converted to the sulfone.

Question 2: I'm observing low conversion of the starting thiazolidinone. What factors could be responsible?

Answer:

Low conversion of the starting material can be frustrating. Several factors can contribute to this issue:

  • Insufficient Oxidant: While an excess of oxidant can lead to over-oxidation, an insufficient amount will result in incomplete conversion. Ensure you are using at least a stoichiometric amount of the oxidizing agent. It's often beneficial to use a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion.[3]

  • Low Reaction Temperature: While lower temperatures favor selectivity, they also decrease the reaction rate. If the reaction is proceeding too slowly, you may need to find a balance between selectivity and reaction time by slightly increasing the temperature.

  • Poor Solubility: If your thiazolidinone starting material has poor solubility in the chosen solvent, the reaction rate will be significantly hindered. Ensure you are using a solvent system in which all reactants are fully dissolved.

  • Deactivation of the Oxidant: Some oxidizing agents can be sensitive to moisture or other impurities in the reaction mixture. Ensure your reagents and solvents are of high quality and appropriately dried.

  • Substrate Reactivity: The electronic properties of the substituents on the thiazolidinone ring can influence its reactivity. Electron-donating groups can increase the electron density on the sulfur atom, making it more susceptible to oxidation, while electron-withdrawing groups can have the opposite effect.[11] For less reactive substrates, you may need to use a more powerful oxidizing agent or more forcing reaction conditions (e.g., higher temperature or longer reaction time).

Question 3: My reaction is giving a mixture of diastereomers. How can I control the stereoselectivity?

Answer:

The oxidation of a prochiral sulfide to a sulfoxide creates a new chiral center at the sulfur atom, which can result in the formation of a mixture of diastereomers.[1][5] Achieving high stereoselectivity is a significant challenge and often requires specialized reagents and conditions.

  • Chiral Oxidizing Agents: The use of chiral oxidizing agents can induce asymmetry in the transition state, leading to the preferential formation of one diastereomer. Examples include chiral N-chloramines and chiral vanadium complexes.[12]

  • Biocatalysis: Enzymes, such as Baeyer-Villiger monooxygenases, can be highly effective in catalyzing the enantioselective oxidation of sulfides to sulfoxides.[1]

  • Chiral Metal Complexes: Both stoichiometric and catalytic amounts of chiral metal complexes can be used to achieve high levels of enantioselectivity.[1]

It is important to note that the stereocenters of thiazolidinone sulfoxides may be configurationally unstable under certain conditions.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to some of the more general questions regarding the synthesis of thiazolidinone sulfoxides.

What are the recommended "green" oxidizing agents for a clean conversion to the sulfoxide?

For environmentally friendly and safe oxidations, hydrogen peroxide (H₂O₂) and Oxone® are excellent choices.[1][2][4] Hydrogen peroxide is considered an ideal "green" oxidant as its only byproduct is water.[2][9] Oxone® is also a desirable reagent because it is inexpensive, safe, and easy to handle.[4]

How does the choice of solvent affect the selectivity of the oxidation?

The choice of solvent can have a significant impact on the selectivity of the oxidation reaction. For example, when using Oxone®, performing the reaction in ethanol tends to favor the formation of the sulfoxide, while using water can promote the formation of the sulfone.[3] In the case of hydrogen peroxide, glacial acetic acid has been shown to be a very effective solvent for the selective oxidation of sulfides to sulfoxides.[2]

What analytical techniques are best for monitoring the progress of the reaction?

Several analytical techniques can be used to monitor the progress of the reaction and determine the ratio of sulfoxide to sulfone.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the progress of the reaction.[10] By co-spotting the reaction mixture with the starting material and, if available, the sulfoxide and sulfone products, you can visualize the consumption of the starting material and the formation of the products.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method that can be used to accurately determine the ratio of starting material, sulfoxide, and sulfone in the reaction mixture.[11][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides both separation and mass information, allowing for the confident identification of the starting material, product, and any byproducts.

  • ¹H NMR Spectroscopy: In cases where the proton signals of the sulfoxide and sulfone are well-resolved, ¹H NMR can be used to quantify the ratio of the two products in the crude reaction mixture.[4]

Experimental Protocols

General Protocol for Selective Oxidation of Thiazolidinones to Sulfoxides using Oxone®

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiazolidinone (1.0 mmol)

  • Oxone® (3.0 mmol)[4][5][7][8]

  • Methanol or Ethanol (10 mL)

  • Water (10 mL)

  • Sodium sulfite (saturated aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thiazolidinone (1.0 mmol) in methanol or ethanol (10 mL).

  • In a separate flask, dissolve Oxone® (3.0 mmol) in water (10 mL).

  • Cool the thiazolidinone solution to room temperature.

  • Slowly add the Oxone® solution to the stirred thiazolidinone solution over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy any excess oxidant.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude sulfoxide.

  • Purify the product by column chromatography on silica gel if necessary.

General Protocol for Selective Oxidation of Thiazolidinones to Sulfoxides using Hydrogen Peroxide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Thiazolidinone (1.0 mmol)

  • Hydrogen peroxide (30% aqueous solution, 1.1 - 1.5 mmol)

  • Glacial acetic acid (2 mL)[2]

  • Dichloromethane or other suitable extraction solvent

  • Sodium hydroxide (aqueous solution, e.g., 1 M)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the thiazolidinone (1.0 mmol) in glacial acetic acid (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the hydrogen peroxide (1.1 - 1.5 mmol) to the stirred solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

  • Extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude sulfoxide.

  • Purify the product by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting Workflow for Over-oxidation

Troubleshooting Over-oxidation start High Sulfone Formation Detected check_stoichiometry Check Oxidant Stoichiometry start->check_stoichiometry reduce_stoichiometry Reduce to 1.1-1.5 eq. check_stoichiometry->reduce_stoichiometry If > 1.5 eq. check_temp Review Reaction Temperature check_stoichiometry->check_temp If ≤ 1.5 eq. reduce_stoichiometry->check_temp lower_temp Decrease Temperature (e.g., 0°C) check_temp->lower_temp If at RT or higher check_addition Evaluate Mode of Addition check_temp->check_addition If already low lower_temp->check_addition slow_addition Add Oxidant Slowly to Substrate check_addition->slow_addition If substrate added to oxidant check_oxidant Consider a Milder Oxidant check_addition->check_oxidant If oxidant added slowly slow_addition->check_oxidant change_oxidant Switch to Oxone® or cat. H₂O₂ check_oxidant->change_oxidant If using strong oxidant monitor_reaction Implement Rigorous Monitoring (TLC/HPLC) check_oxidant->monitor_reaction If using mild oxidant change_oxidant->monitor_reaction end Optimized Selective Sulfoxidation monitor_reaction->end

Caption: A decision tree for troubleshooting and minimizing sulfone byproduct formation.

Reaction Pathway: Sulfide to Sulfone

Oxidation Pathway Sulfide Thiazolidinone (Sulfide) Sulfoxide Thiazolidinone Sulfoxide (Desired Product) Sulfide->Sulfoxide k1 (fast) Sulfone Thiazolidinone Sulfone (Over-oxidation Product) Sulfoxide->Sulfone k2 (slower) Oxidant [O] ExcessOxidant Excess [O]

Sources

Technical Support Center: Troubleshooting the Synthesis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered by researchers and drug development professionals during the synthesis of 1-oxo-1,3-thiazolidin-4-one derivatives.

The synthesis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one is a two-phase process requiring strict chemoselectivity. Phase 1 involves a multicomponent cyclocondensation to build the heterocyclic core. Phase 2 requires the precise S-oxidation of the thioether to a sulfoxide, actively avoiding over-oxidation to the sulfone.

Synthetic Workflow Overview

SynthesisWorkflow A 4-Bromoaniline + Formaldehyde B Schiff Base Intermediate A->B -H2O D 3-(4-Bromophenyl)- 1,3-thiazolidin-4-one A->D One-Pot MCR (ZnCl2/Toluene) B->D +C C Mercaptoacetic Acid (Cyclocondensation) F 3-(4-Bromophenyl)- 1-oxo-1,3-thiazolidin-4-one (Target) D->F +E E Selective S-Oxidation (Oxone, RT)

Workflow for the two-step synthesis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one.

Phase 1: Thiazolidin-4-one Core Synthesis

Q: Why is the yield of the intermediate 3-(4-bromophenyl)-1,3-thiazolidin-4-one consistently below 50%? A: The formation of the thiazolidin-4-one core via a multicomponent reaction (4-bromoaniline, formaldehyde, and mercaptoacetic acid) is an equilibrium-driven condensation 1. The initial step is the formation of a Schiff base (imine) between the aniline and formaldehyde, which releases water. If this water is not continuously removed, the imine undergoes rapid hydrolysis back to the starting materials, starving the subsequent nucleophilic attack by mercaptoacetic acid. Solution: Implement a Dean-Stark trap using toluene as the solvent to azeotropically remove water as it forms. This shifts the equilibrium toward the cyclocondensation product, typically increasing yields to >80%.

Q: I am observing a large amount of unreacted mercaptoacetic acid and foul-smelling byproducts. How can I optimize the cyclization? A: Mercaptoacetic acid (thioglycolic acid) can undergo self-condensation or oxidation if left unreacted at high temperatures. To accelerate its attack on the imine intermediate, introduce a mild Lewis acid catalyst such as anhydrous ZnCl


 (10 mol%). The Lewis acid coordinates with the imine nitrogen, increasing the electrophilicity of the carbon center and facilitating rapid nucleophilic attack by the thiol group.

Phase 2: Selective S-Oxidation to the 1-oxo (Sulfoxide) Derivative

Q: I am seeing a mixture of sulfoxide (1-oxo) and sulfone (1,1-dioxo). How do I prevent over-oxidation? A: The sulfur atom in the thiazolidine ring is highly susceptible to oxidation. While the first oxidation to the sulfoxide (1-oxo) is rapid, the second oxidation to the sulfone (1,1-dioxo) requires a higher activation energy. Over-oxidation is almost always caused by excessive oxidant equivalents or elevated temperatures. Solution: For selective S-oxidation to the sulfoxide, use exactly 3.0 equivalents of Oxone® in an aqueous methanol mixture and strictly maintain the reaction at room temperature (20–25 °C). Mechanistic studies demonstrate that under these precise conditions, sulfone formation is completely suppressed 2.

Q: The thiazolidine ring seems to be degrading or opening during the oxidation step. What causes this? A: Ring opening typically occurs under harsh acidic conditions combined with heat, which cleaves the cyclic amide (lactam) bond. If you are using H


O

in glacial acetic acid at elevated temperatures 3, the acidic environment hydrolyzes the ring before or during oxidation. Switching to a milder, neutral-to-slightly-acidic oxidant system like NaIO

at 0 °C or Oxone® at room temperature preserves the structural integrity of the heterocycle.

OxidationPathway Sulfide Thiazolidin-4-one (Sulfide Core) Sulfoxide 1-oxo Derivative (Sulfoxide) Sulfide->Sulfoxide Oxone (3 eq), RT or NaIO4 (1.1 eq), 0°C Sulfone 1,1-dioxo Derivative (Sulfone) Sulfide->Sulfone Excess Oxidant High Temp Sulfoxide->Sulfone Oxone (>3 eq), Heat or H2O2/AcOH, Heat

Mechanistic pathway of S-oxidation highlighting condition-dependent selectivity.

Quantitative Data: Oxidant Comparison for S-Oxidation

To assist in your experimental design, the following table summarizes the chemoselectivity and yield profiles of common oxidants applied to the thiazolidin-4-one scaffold.

Oxidant SystemEquivalentsTemperaturePrimary ProductYield (%)Selectivity Issue / Notes
Oxone® (aq) / MeOH 3.020–25 °C (RT)Sulfoxide (1-oxo) 85–92%Highly selective; no sulfone observed at RT 2.
Oxone® (aq) / MeOH 8.0RefluxSulfone (1,1-dioxo) 75–80%Over-oxidation occurs rapidly with heat.
NaIO

/ H

O-MeOH
1.10 °CSulfoxide (1-oxo) 70–75%Mild, but requires strict temperature control.
H

O

(30%) / AcOH
2.0 - 5.060 °CSulfone (1,1-dioxo) >85%Standard method for sulfones; unsuitable for sulfoxide 3.
mCPBA / CH

Cl

1.05-78 °C to 0 °CSulfoxide (1-oxo) 65–70%Good selectivity but requires cryogenic conditions.

Self-Validating Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-(4-Bromophenyl)-1,3-thiazolidin-4-one Core

Mechanistic Rationale: Utilizing a one-pot multicomponent reaction avoids the unstable Schiff base isolation. Toluene is selected to enable azeotropic water removal, driving the equilibrium forward and preventing imine hydrolysis.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 4-bromoaniline (50 mmol, 1.0 eq), paraformaldehyde (60 mmol, 1.2 eq), and mercaptoacetic acid (75 mmol, 1.5 eq) to 100 mL of anhydrous toluene. Add anhydrous ZnCl

    
     (5 mmol, 10 mol%) as a Lewis acid catalyst.
    
  • Reaction: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring for 8–12 hours.

    • Self-Validation Check: The reaction is progressing correctly if water droplets accumulate in the Dean-Stark trap. The reaction is complete when the volume of water collected matches the theoretical yield (~1.8 mL) and no further phase separation occurs.

  • Workup: Cool the mixture to room temperature. Wash the organic layer with saturated aqueous NaHCO

    
     (3 × 50 mL).
    
    • Self-Validation Check: The aqueous layer should cease effervescing (CO

      
       evolution) when the unreacted mercaptoacetic acid is fully neutralized.
      
  • Isolation: Wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield the pure intermediate.
Protocol 2: Selective S-Oxidation to 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Mechanistic Rationale: Oxone® (potassium peroxymonosulfate) is a green, chemoselective oxidant. At room temperature, the activation energy is sufficient for sulfide-to-sulfoxide oxidation but insufficient for sulfoxide-to-sulfone over-oxidation.

  • Setup: In a 100 mL flask, dissolve 3-(4-bromophenyl)-1,3-thiazolidin-4-one (10 mmol, 1.0 eq) in 30 mL of methanol.

  • Oxidant Preparation: Dissolve Oxone® (30 mmol, 3.0 eq) in 15 mL of distilled water.

  • Reaction: Add the aqueous Oxone® solution dropwise to the methanol solution at room temperature (20–25 °C) over 15 minutes. Stir vigorously for 1–2 hours.

    • Self-Validation Check: Monitor the reaction via TLC (Cyclohexane:EtOAc 3:1). The starting sulfide (R

      
       ~0.6) should completely disappear, replaced by a single, more polar sulfoxide spot (R
      
      
      
      ~0.3). The appearance of a spot at R
      
      
      ~0.15 indicates unwanted sulfone formation.
  • Workup: Quench the reaction by adding 50 mL of water. Extract the aqueous mixture with dichloromethane (3 × 30 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure.
    • Self-Validation Check: The isolated product should present as a white crystalline solid. FTIR spectroscopy must show a strong S=O stretching band at ~1050 cm

      
      , confirming sulfoxide formation without sulfone impurities (which would appear at ~1150 and 1300 cm
      
      
      
      ).

References

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present)
  • Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone® Source: ResearchGate / Semantic Scholar URL
  • Source: National Center for Biotechnology Information (PMC)

Sources

Troubleshooting Knoevenagel condensation at C5 position of 1-oxo-thiazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thiazolidinone Chemistry Group

Welcome to the technical support center for the synthesis of 5-arylidene-1-oxo-thiazolidinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing the Knoevenagel condensation to functionalize the C5 position of the thiazolidinone core. As a key reaction in the synthesis of pharmacologically active compounds, mastering this transformation is crucial.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Knoevenagel condensation is not proceeding, or the conversion rate is extremely low. What are the primary factors to investigate?

This is a common issue that typically points to one of three areas: catalyst inefficiency, suboptimal reaction conditions, or low substrate reactivity.

Plausible Causes & Mechanistic Insights:

The Knoevenagel condensation relies on the deprotonation of the active methylene group at the C5 position of the thiazolidinone ring to form a nucleophilic enolate.[3][4] This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. If this initial deprotonation is inefficient, the reaction will not start.

  • Catalyst Inactivity: The base catalyst (e.g., piperidine, ammonium acetate) may be old, hydrated, or of poor quality, rendering it unable to effectively deprotonate the C5 position.[5]

  • Substrate Reactivity: Aldehydes bearing strong electron-donating groups (e.g., -OH, -OCH₃, -N(CH₃)₂) are less electrophilic, making the carbonyl carbon less susceptible to nucleophilic attack. Conversely, aldehydes with strong electron-withdrawing groups (-NO₂, -CN, halides) are generally more reactive.[6][7]

  • Insufficient Energy: The activation energy for the reaction may not be met at lower temperatures, especially with less reactive substrates.

Troubleshooting & Optimization Protocol:

  • Verify Catalyst Quality: Use a fresh bottle of your amine catalyst or salt. If using a salt like anhydrous sodium acetate, ensure it is truly anhydrous.

  • Select an Appropriate Catalyst System: While piperidine or sodium acetate in acetic acid are traditional choices, other systems may be more effective.[8][9] For stubborn reactions, consider a more potent catalyst or a switch in conditions. (See Table 1).

  • Increase Reaction Temperature: Gradually increase the temperature towards reflux. If thermal heating is ineffective, switching to microwave irradiation is a highly effective strategy for accelerating the reaction and improving yields, often dramatically reducing reaction times from hours to minutes.[6][7][10]

  • Consider a Solvent-Free Approach: For some substrates, grinding the reactants with a solid catalyst like anhydrous ammonium acetate can be highly effective and environmentally friendly.[8]

Question 2: The reaction works, but my isolated yield is consistently low. How can I improve it?

Low yields often stem from an unfavorable reaction equilibrium or mechanical losses during work-up.

Plausible Causes & Mechanistic Insights:

The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[3] According to Le Chatelier's principle, the accumulation of water in the reaction medium can shift the equilibrium back towards the starting materials, thus limiting the final yield.[5][11]

  • Equilibrium Limitation: The presence of water byproduct is the most common cause of yield limitation in thermally driven reactions.

  • Steric Hindrance: Bulky ortho-substituents on the aromatic aldehyde can sterically hinder the approach of the thiazolidinone enolate, slowing the reaction and potentially favoring side reactions.[5]

  • Suboptimal Stoichiometry: An incorrect ratio of reactants can lead to unconsumed starting material.

Troubleshooting & Optimization Protocol:

  • Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene or benzene, equip the reaction flask with a Dean-Stark apparatus to continuously remove water as it forms.[9]

    • Microwave Conditions: Microwave synthesis in a solvent like glacial acetic acid is often so rapid that the reverse reaction is less problematic.[7]

  • Optimize Stoichiometry: Begin with a 1:1 molar ratio of the thiazolidinone to the aldehyde. A slight excess (1.1 equivalents) of the aldehyde can sometimes be beneficial, but monitor for side products.

  • Address Steric Hindrance: For sterically demanding aldehydes, more forcing conditions are necessary. Microwave irradiation is particularly effective in these cases, providing the energy needed to overcome the steric barrier.[6][12]

Question 3: I'm observing significant side product formation. What are these impurities and how can I minimize them?

The primary side reactions in this process are self-condensation of the aldehyde and Michael addition.

Plausible Causes & Mechanistic Insights:

  • Aldehyde Self-Condensation: This occurs if the base catalyst is too strong (e.g., NaOH, KOH). A strong base can deprotonate the α-carbon of the aldehyde (if it has one), leading to an aldol reaction between two aldehyde molecules. Weak bases like piperidine or ammonium salts are used to prevent this.[13]

  • Michael Addition: The desired α,β-unsaturated product can act as a Michael acceptor. A second molecule of the thiazolidinone enolate can attack the β-carbon of the product, leading to a bis-adduct. This is more common with prolonged reaction times or at very high temperatures.[5]

Troubleshooting & Optimization Protocol:

  • Catalyst Choice: Ensure you are using a weak base. If self-condensation is suspected, switch from an amine like piperidine to a salt like ammonium acetate.

  • Reaction Monitoring: Closely monitor the reaction's progress using Thin Layer Chromatography (TLC). Aim to stop the reaction as soon as the starting material is consumed and before significant side products appear.

  • Control Temperature and Time: Avoid unnecessarily long reaction times or excessive temperatures, which can promote the formation of Michael adducts.[5]

Question 4: My product precipitates during the reaction or is difficult to purify. What are the recommended work-up and purification procedures?

The 5-arylidene-1-oxo-thiazolidinone products are often colored, crystalline solids with limited solubility, which can be advantageous for purification.

Troubleshooting & Optimization Protocol:

  • Standard Work-Up: The most common and effective procedure is to cool the reaction mixture and pour it into a beaker of cold water or crushed ice, often with acidification (e.g., with acetic acid).[14][15] This typically causes the product to precipitate.

  • Filtration and Washing: Collect the solid product by vacuum filtration.

    • Wash thoroughly with cold water to remove water-soluble catalysts (like ammonium acetate or sodium acetate) and any remaining acid.[8]

    • A subsequent wash with a cold, non-polar solvent like hexane or cold ethanol can remove unreacted aldehyde.

  • Recrystallization: This is the most effective method for achieving high purity.

    • Common Solvents: Glacial acetic acid or ethanol are frequently used and highly effective.[8][16]

    • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

Data & Protocols

Table 1: Comparison of Common Catalyst & Solvent Systems
Catalyst SystemSolventTypical ConditionsProsCons
Sodium Acetate (NaOAc)Glacial Acetic AcidReflux, 2-6 hInexpensive, reliable, good for many substrates.[8]Long reaction times, high temperatures.
Piperidine or PyrrolidineEthanolReflux, 8-24 hEffective base, mild conditions.[14][17]Can be slow, potential for side reactions if not controlled.
Ammonium AcetateNone (Grinding)Room Temp, 15-30 minEnvironmentally friendly, rapid, solvent-free.[8]Not suitable for all substrates, requires solid-state reaction.
Ethylenediamine (EDA)Acetic AcidMicrowave, 80-120°C, 10-30 minExtremely fast, high yields, broad scope.[6][7]Requires microwave reactor.
DABCOAqueous EthanolReflux, 1-3 hEco-friendly solvent, good yields, simple work-up.[18]May not be suitable for water-sensitive substrates.
Diagram 1: Generalized Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Thiazolidinone Thiazolidinone (Active Methylene) Enolate Enolate (Nucleophile) Thiazolidinone->Enolate Deprotonation at C5 Base Base (B:) Base->Thiazolidinone Enolate_ref Enolate Aldehyde Aldehyde (R-CHO) Aldehyde->Enolate_ref Aldol_Intermediate Aldol Intermediate Aldol_Intermediate_ref Aldol Intermediate Enolate_ref->Aldol_Intermediate C-C Bond Formation Product 5-Arylidene Product (α,β-unsaturated) Aldol_Intermediate_ref->Product Elimination of H₂O Water H₂O Product->Water

Caption: Base-catalyzed mechanism for the Knoevenagel condensation.

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Low/No Yield CheckCatalyst Check Catalyst (Age, Purity, Type) Start->CheckCatalyst CheckConditions Check Conditions (Temp, Time) Start->CheckConditions CheckSubstrate Check Substrate (Purity, Reactivity) Start->CheckSubstrate ChangeCatalyst Solution: Use fresh catalyst or switch system (Table 1) CheckCatalyst->ChangeCatalyst Inactive? IncreaseEnergy Solution: Increase temperature or use microwave irradiation CheckConditions->IncreaseEnergy Too mild? RemoveWater Solution: Use Dean-Stark trap or solvent-free conditions CheckConditions->RemoveWater Equilibrium? MonitorReaction Problem: Side Products Solution: Monitor by TLC, adjust time/temp CheckConditions->MonitorReaction Too harsh? CheckSubstrate->IncreaseEnergy Unreactive?

Caption: Decision tree for troubleshooting Knoevenagel condensation reactions.

Experimental Protocol: Microwave-Assisted Synthesis of 5-Arylidene-2-thioxothiazolidin-4-ones[6][7]

This protocol is adapted from methodologies proven to be robust and high-yielding.

  • Reaction Setup: To a 10 mL microwave reaction vial, add the 1-oxo-thiazolidinone (e.g., rhodanine) (0.50 mmol, 1.0 eq.), the desired aromatic aldehyde (0.50 mmol, 1.0 eq.), and glacial acetic acid (2.5 mL).

  • Catalyst Addition: Add ethylenediamine (EDA) (0.05 mmol, 10 mol%).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for 30 minutes.

  • Work-Up: After cooling to room temperature, pour the reaction mixture into 20 mL of cold water.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with copious amounts of water to remove acetic acid and catalyst.

  • Purification: The crude product is often of high purity. If necessary, recrystallize from glacial acetic acid or ethanol to obtain the final product.

References

  • Gawad, N. M. A., et al. (2011). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. Green Chemistry Letters and Reviews, 4(3), 205-209. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylidene-4-thiazolidinones 2a-j and... [Image]. Available at: [Link]

  • Júnior, R. O. G., et al. (2020). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 16, 2949–2968. Available at: [Link]

  • MDPI. (2021). A simple and green procedure for the synthesis of 5-arylidene-4-thiazolidinones by grinding. Available at: [Link]

  • Al-Soud, Y. A., et al. (2012). Synthesis of Novel Enaminones, Azolopyrimidines and 2-Arylimino-5-arylidene-4-thiazolidinones. Molecules, 17(6), 6393-6404. Available at: [Link]

  • Júnior, R. O. G., et al. (2020). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES. [Image]. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism of Knoevenagel condensation reaction of TZD. [Image]. Available at: [Link]

  • da Silveira, G. P., et al. (2014). Mechanism and free energy profile of base-catalyzed Knoevenagel condensation reaction. Theoretical Chemistry Accounts, 133(1), 1422. Available at: [Link]

  • Bhat, A. R. (2018). Efficient synthesis of Benzylidenethiazolidine-2, 4-dione derivatives using organo catalyst (DABCO) in aqueous. Journal of Materials and Environmental Science, 9(8), 2478-2482. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 5-Arylidene-2, 4-thiazolidinediones by Knoevenagel Condensation Using Tannic Acid as Catalyst. Available at: [Link]

  • Desai, N. C., et al. (2015). Synthesis of 5-arylidene-2,4-thiazolidinediones by Knoevenagel condensation catalyzed by baker's yeast. Journal of Saudi Chemical Society, 19(4), 384-391. Available at: [Link]

  • Gkouvatsos, K., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2021, October 27). Knoevenagel Condensation Mechanism. YouTube. Available at: [Link]

  • Szymańska, E., et al. (2020). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 25(18), 4245. Available at: [Link]

  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. PMC. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 5-Arylidene-2,4-thiazolidinediones by Knoevenagel Condensation Catalyzed by Baker′s Yeast. Available at: [Link]

  • Boufatah, N., et al. (2006). One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation. Molecules, 11(8), 594-600. Available at: [Link]

  • Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(4). Available at: [Link]

  • Sharma, A., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. Available at: [Link]

  • Kola, S. S., et al. (2024). Microwave-assisted green synthesis and molecular docking study of some new 4-thiazolidinone derivatives as possible bioactive agents. Indian Journal of Heterocyclic Chemistry, 34(3). Available at: [Link]

  • Tryambake, P. T., et al. (2017). Microwave Assisted Urea-Acetic Acid Catalyzed Knoevenagel Condensation of Ethyl Cyanoacetate and 1,3-Thiazolidine-2,4-dione with Aromatic Aldehydes under Solvent Free Condition. Asian Journal of Chemistry, 29(11), 2401-2405. Available at: [Link]

  • ResearchGate. (2015). Microwave assisted condensation of the derivatives of thiazolidine-4-ones with aldehydes. Available at: [Link]

  • de Oliveira, C. M. A., et al. (2012). Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Molecules, 17(11), 13414-13425. Available at: [Link]

  • Loupy, A., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation. A Sustainable Protocol Using Porous Calcium Hydroxyapatite as Catalyst. Molecules, 15(2), 917-926. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation reaction of aromatic aldehydes and ketone with thiazolidine-2,4-dione and 2-thioxothiazolidin-4-one. [Image]. Available at: [Link]

  • Khan, K. M., et al. (2021). A convenient approach to synthesize substituted 5-Arylidene-3-m-tolyl thiazolidine-2, 4-diones by using morpholine as a catalyst and its theoretical study. PLOS ONE, 16(3), e0247738. Available at: [Link]

  • Synthesis, Biological Screening and Antioxidant Activities of Some Novel 5-Arylidene-4-Thiazolidinone Derivatives. (2015). International Journal of Pharmaceutical Sciences and Research, 6(10), 4280. Available at: [Link]

  • MDPI. (n.d.). One-Pot Synthesis of 5-Arylidene-2-Imino-4-Thiazolidinones under Microwave Irradiation. Available at: [Link]

  • van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 334-341. Available at: [Link]

Sources

Technical Support Center: Separation of Diastereomers of 5-Substituted 1-Oxo-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stereochemical Resolution & Troubleshooting Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists Version: 2.1 (Current)[1]

The Stereochemical Challenge

You are likely encountering difficulties because 5-substituted 1-oxo-thiazolidin-4-ones possess two stereogenic centers that interact electronically and sterically:

  • C5 Position: The carbon alpha to the carbonyl (chiral due to the 5-substituent).[1]

  • S1 Position: The sulfoxide sulfur (chiral due to the lone pair and oxygen).[1]

This creates a pair of diastereomers (often referred to as cis/trans or syn/anti relative to the S=O bond and the C5-substituent).[1] Unlike enantiomers, these have different physical properties (NMR shifts, melting points, polarity), theoretically allowing separation on achiral phases.[1] However, the acidity of the C5 proton creates a high risk of epimerization, making separation a race against thermodynamic equilibration.[1]

Troubleshooting Guide: HPLC Separation

Issue 1: "I see two distinct peaks, but they coalesce or plateau between them."

Diagnosis: On-column epimerization.[1] The C5 proton is acidic (


 in DMSO, but lower in 1-oxo species due to electron withdrawal by S=O).[1] Slightly basic or even neutral conditions can catalyze the interconversion of diastereomers via the enol intermediate during the run.[1]

Corrective Protocol:

  • Acidify Mobile Phase: You must suppress the ionization of the C5 proton.[1] Add 0.1% Formic Acid or 0.5% Acetic Acid to the mobile phase.[1]

  • Lower Temperature: Reduce column temperature to 10°C - 15°C . Epimerization is thermally driven.[1]

  • Switch Mode: If using Reverse Phase (RP), the water component can act as a weak base/proton shuttle.[1] Switch to Normal Phase (NP) (Hexane/IPA) or Polar Organic Mode (Acetonitrile/Methanol/Acid) to reduce proton exchange.[1]

Issue 2: "Achiral columns (C18/Silica) provide poor resolution ( )."

Diagnosis: While diastereomers can be separated on achiral phases, the conformational flexibility of the thiazolidinone ring often averages out the dipole differences needed for separation.[1]

Corrective Protocol: Switch to a polysaccharide-based Chiral Stationary Phase (CSP). Even for diastereomers, CSPs are superior because they leverage the 3D-shape difference (cis vs trans) rather than just polarity.[1]

  • Recommendation: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or Cellulose tris(3,5-dichlorophenylcarbamate) .[1]

  • Why: The "pocket" of the amylose polymer discriminates the orientation of the S=O bond relative to the C5-group.[1]

Visual Workflow: Method Development Decision Tree

HPLC_Workflow Start Start: Diastereomer Mixture Solubility Solubility Check (Hexane vs. MeOH) Start->Solubility Decision1 Soluble in Hexane/IPA? Solubility->Decision1 NP_Route Normal Phase (NP) Hexane/IPA + 0.1% TFA Decision1->NP_Route Yes RP_Route Reverse Phase (RP) Water/MeCN + 0.1% Formic Acid Decision1->RP_Route No Achiral_Test Screen Achiral Column (Silica for NP / C18 for RP) NP_Route->Achiral_Test RP_Route->Achiral_Test Result1 Resolution > 1.5? Achiral_Test->Result1 Success Proceed to Prep Result1->Success Yes Fail Switch to Chiral CSP (Amylose/Cellulose) Result1->Fail No Fail->Success Optimize

Figure 1: Decision matrix for HPLC method development prioritizing mobile phase compatibility and acidity.

Structural Assignment (NMR)

Question: "I have separated Isomer A and Isomer B. How do I know which is cis (S=O and C5-R on the same side) and which is trans?"

Technical Insight: The sulfoxide bond (S=O) has a strong magnetic anisotropy.[1] The region "above" the sulfur lone pair is shielded, while the region in the plane of the S=O bond is deshielded.[1]

FeatureIsomer A (cis-like) Isomer B (trans-like)
Geometry S=O and C5-H are on the same face (syn).[1]S=O and C5-H are on opposite faces (anti).[1]
C5-H Shift Deshielded (Downfield) The C5-H is closer to the deshielding zone of the S=O oxygen.[1]Shielded (Upfield) The C5-H is further from the oxygen's influence.[1]
C5-Substituent Often shows NOE correlation with S-substituents (if any).[1]Shows minimal NOE with S-substituents.
IR (Solid) Lower S=O stretch freq.[1] (if intramolecular H-bonding occurs).[1]Higher S=O stretch freq.[1]

Validation Experiment: Run a NOESY or ROESY spectrum.

  • If the C5-H shows a cross-peak with the ortho-protons of an N-aryl group (if N3 is substituted), and the S=O vector geometry suggests proximity, you can assign relative stereochemistry.[1]

  • Golden Standard: X-ray crystallography is required for absolute configuration, as ring puckering can complicate NMR interpretation.[1]

Stability & Handling Protocols

The "Hidden" Degradation Pathway

Users often report that a pure diastereomer equilibrates back to a 50:50 mixture upon storage.[1] This is due to C5-Epimerization , not S-inversion.

Mechanism:

  • Base removes the acidic C5 proton.[1]

  • Formation of the planar enolate (chirality lost at C5).[1]

  • Reprotonation occurs from either face.[1]

Epimerization Cis Cis-Isomer (Pure) Enolate Planar Enolate (Achiral at C5) Cis->Enolate - H+ Base Trace Base/Heat Mixture Racemic/Diastereomeric Mixture Enolate->Mixture + H+ (Random Face)

Figure 2: The primary pathway for loss of optical purity in 1-oxo-thiazolidin-4-ones.[1]

Storage Rules:

  • Avoid DMSO: DMSO is slightly basic and hygroscopic; it promotes epimerization.[1] Store samples in CDCl3 or dry solid form.

  • Lyophilization Warning: Do not lyophilize from water without a trace of acid. The concentration of salts during drying can create local basic pockets.[1]

  • Temperature: Store at -20°C .

Frequently Asked Questions (FAQ)

Q: Can I use fractional crystallization instead of HPLC? A: Yes, and it is often preferred for scale-up (>1g).[1] The trans isomer usually packs better in the crystal lattice due to reduced steric clash between the S=O and the C5-substituent.[1]

  • Protocol: Dissolve the mixture in hot Ethanol/Ethyl Acetate (1:1). Cool slowly to 4°C. The precipitate is usually enriched in one diastereomer (check by NMR).[1] Recrystallize the solid to upgrade purity.[1]

Q: Why do I see a third peak appearing during analysis? A: This is likely the Pummerer Rearrangement product or a hydrolysis product.[1] If your mobile phase contains strong acids and you heat the column, the sulfoxide can rearrange to an


-substituted sulfide or eliminate to form a 5-ene thiazolidinone.[1] Keep the column oven below 30°C.

Q: My 5-substituted compound is actually a 5-benzylidene (C=C double bond). Do I have diastereomers? A: No, you have geometric isomers (E/Z), not diastereomers in the traditional sense of chiral centers. However, if you oxidize the sulfur to S=O, you create a chiral center at Sulfur.[1] Since the C5 is planar, you technically have enantiomers of the Z-isomer (or E-isomer), unless there is another chiral center in the molecule.[1] If you have a 5-alkyl group (sp3 carbon), then you have the diastereomers discussed in this guide.[1]

References

  • Chiral Separation of Thiazolidinone Derivatives

    • Title: HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds.[1][2]

    • Source: PMC (PubMed Central).[1]

    • URL:[Link]

  • Stereochemistry and NMR Assignment

    • Title: Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conform
    • Source: MDPI (Molecules).[1]

    • URL:[Link][1]

  • General Thiazolidinone Bioactivity & Structure

    • Title: The Bioactivity of Thiazolidin-4-Ones: A Short Review.
    • Source: Semantics Scholar / MDPI.[1]

    • URL:[Link][1]

  • Chromatographic Resolution Principles

    • Title: Liquid chromatographic separation of the stereoisomers of thiazide diuretics (Analogous Sulfoxide/Sulfonamide scaffolds).
    • Source: PubMed.[1]

    • URL:[Link]

Sources

Technical Support Center: Optimizing mCPBA Oxidation of Thiazolidin-4-one Sulfur

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidation of the sulfur atom in thiazolidin-4-one cores using meta-chloroperoxybenzoic acid (mCPBA). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the nuances of this important transformation. The oxidation of the thiazolidin-4-one sulfide to its corresponding sulfoxide or sulfone is a critical step in modifying the physicochemical and biological properties of these versatile scaffolds.[1][2][3][4] This resource aims to equip you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure reproducible, high-yield outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of mCPBA oxidation of the sulfur in a thiazolidin-4-one?

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone by mCPBA is a well-established electrophilic oxidation. The reaction proceeds through a concerted mechanism.[5][6] The electron-rich sulfur atom of the thiazolidin-4-one acts as a nucleophile, attacking the electrophilic oxygen of the peroxyacid. This leads to the formation of a transition state where the oxygen is transferred to the sulfur, and the mCPBA is reduced to meta-chlorobenzoic acid (mCBA).

Q2: How do I selectively obtain the sulfoxide over the sulfone?

Selective oxidation to the sulfoxide is a common objective and can be achieved by carefully controlling the reaction stoichiometry and temperature.[7]

  • Stoichiometry: Use of approximately 1.0 to 1.2 equivalents of mCPBA is generally recommended for the selective formation of the sulfoxide.[8] Using a larger excess will favor the formation of the sulfone.

  • Temperature: Running the reaction at low temperatures, typically between -78 °C and 0 °C, is crucial for selectivity.[7][9] Lower temperatures slow down the rate of the second oxidation step (sulfoxide to sulfone) more significantly than the first (sulfide to sulfoxide).

Q3: What are the best solvents for this reaction?

Chlorinated solvents like dichloromethane (DCM) and chloroform are most commonly used and often provide good results.[8] Acetonitrile is also a viable option.[8] It's important to use aprotic solvents as protic solvents can interfere with the reaction by forming hydrogen bonds with the mCPBA, which can decrease its reactivity.[5]

Q4: My reaction is sluggish or incomplete. What are the possible causes?

Several factors can contribute to an incomplete or slow reaction:

  • Purity of mCPBA: Commercial mCPBA is often sold at a purity of around 77%, with the remainder being m-chlorobenzoic acid and water to improve safety.[10] It is advisable to determine the exact purity of your mCPBA via iodometric titration to ensure accurate stoichiometry.

  • Reaction Temperature: While low temperatures are key for selectivity, they also slow down the reaction rate. If the reaction is too slow, a modest increase in temperature (e.g., from -78 °C to -40 °C or 0 °C) may be necessary.[9]

  • Steric Hindrance: Bulky substituents near the sulfur atom on the thiazolidin-4-one ring can impede the approach of the mCPBA, slowing down the reaction. In such cases, longer reaction times or a slight increase in temperature might be required.

Q5: I am observing over-oxidation to the sulfone even with one equivalent of mCPBA. How can I prevent this?

Over-oxidation is a common issue. Here are some strategies to minimize it:

  • Slow Addition: Add the mCPBA solution dropwise to the solution of the thiazolidin-4-one at a low temperature. This maintains a low concentration of the oxidant in the reaction mixture at any given time, disfavoring the second oxidation.

  • Precise Stoichiometry: Ensure you are not adding a molar excess of mCPBA. As mentioned, titrating your mCPBA is good practice.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired sulfoxide.

Troubleshooting Guide

This section addresses specific problems you might encounter during the experimental process, from reaction setup to product isolation.

Problem 1: Difficulty in removing the m-chlorobenzoic acid (mCBA) byproduct during workup.

The mCBA byproduct can often co-precipitate with the product or be difficult to separate, especially if the product is also acidic or very polar.

Solutions:

  • Aqueous Base Wash: A common method is to wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[11] This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt which can then be removed in the aqueous layer.

  • Precipitation and Filtration: In some cases, cooling the reaction mixture can cause the mCBA to precipitate, after which it can be removed by filtration.[11]

  • Chromatography: If the above methods are not sufficient, flash column chromatography is usually effective for separating the polar mCBA from the desired product.[11]

Problem 2: The reaction is exothermic and difficult to control, leading to side products.

The oxidation with mCPBA can be exothermic, and a rapid increase in temperature can lead to a loss of selectivity and the formation of side products.[12]

Solutions:

  • Cooling Bath: Always perform the reaction in a cooling bath (e.g., ice-water, ice-salt, or dry ice-acetone) to dissipate the heat generated.[9]

  • Slow Addition of mCPBA: As mentioned previously, adding the mCPBA solution slowly via a dropping funnel allows for better temperature control.

  • Dilution: Running the reaction at a lower concentration can also help to manage the exotherm.

Problem 3: Formation of unidentified, highly polar byproducts.

The formation of unexpected polar byproducts can arise from several sources.

Possible Causes and Solutions:

  • Epoxidation of Alkenes: If your thiazolidin-4-one derivative contains an alkene moiety, mCPBA can also epoxidize this functional group.[6] If this is not desired, you may need to consider a different oxidizing agent or a protecting group strategy.

  • Baeyer-Villiger Oxidation: Ketones can undergo Baeyer-Villiger oxidation with mCPBA to form esters.[13] If your substrate contains a ketone, this side reaction is possible.

  • N-Oxidation: If the thiazolidin-4-one contains other oxidizable nitrogen atoms (e.g., a pyridine ring), N-oxidation can occur.[14]

Problem 4: Low isolated yield after workup and purification.

Low yields can be due to a combination of factors, including incomplete reaction, product degradation, or loss during purification.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal balance between conversion and selectivity.

  • Quenching the Reaction: After the reaction is complete, it is important to quench any remaining mCPBA. This can be done by adding a reducing agent such as a 10% aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[15][16]

  • Extraction pH: Ensure the pH of the aqueous layer during extraction is appropriate for your product. If your product has acidic or basic functional groups, its solubility in the organic and aqueous layers will be pH-dependent.

  • Choice of Chromatography Stationary Phase: If using column chromatography, consider if silica gel is appropriate. If your product is acid-sensitive, you may need to use a deactivated silica gel or an alternative stationary phase like alumina.

Experimental Protocols

General Procedure for Selective Oxidation to Thiazolidin-4-one Sulfoxide
  • Dissolve the thiazolidin-4-one starting material (1.0 equivalent) in a suitable solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C) using an appropriate cooling bath.

  • In a separate flask, dissolve mCPBA (1.1 equivalents, purity corrected) in the same solvent.

  • Add the mCPBA solution dropwise to the stirred solution of the thiazolidin-4-one over a period of 15-30 minutes.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of Na₂SO₃.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Data Presentation

Table 1: Influence of Stoichiometry and Temperature on Product Distribution
EntrymCPBA (equivalents)Temperature (°C)Predominant ProductReference
11.1-78Sulfoxide[9]
21.20Sulfoxide[8]
32.0Room TemperatureSulfone[7][8]
42.2-40Sulfone[9]

This table provides a general guideline. Optimal conditions may vary depending on the specific substrate.

Visualizations

Diagram 1: General Workflow for mCPBA Oxidation

mCPBA Oxidation Workflow cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Workup & Purification start Dissolve Thiazolidin-4-one in Solvent cool Cool to Reaction Temperature (-78°C to 0°C) start->cool add_mcpba Slowly Add mCPBA Solution cool->add_mcpba prepare_mcpba Prepare mCPBA Solution (1.1-2.2 eq.) monitor Monitor by TLC add_mcpba->monitor quench Quench with Na2SO3 / Na2S2O3 monitor->quench extract Aqueous Workup (NaHCO3, Brine) quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography/Recrystallization) dry->purify Troubleshooting Over-oxidation start Problem: Over-oxidation to Sulfone check_stoich Check mCPBA Stoichiometry start->check_stoich check_temp Check Reaction Temperature start->check_temp check_addition Check Addition Rate start->check_addition solution_stoich Solution: Use 1.0-1.2 eq. of mCPBA. Consider titrating the reagent. check_stoich->solution_stoich Is it > 1.2 eq.? solution_temp Solution: Lower the reaction temperature (e.g., from 0°C to -78°C). check_temp->solution_temp Is it > 0°C? solution_addition Solution: Add mCPBA solution dropwise over a longer period. check_addition->solution_addition Was it added all at once?

Caption: A decision tree for troubleshooting the over-oxidation of thiazolidin-4-one sulfides.

References

  • University of Rochester. Workup: mCPBA Oxidation. Not Voodoo. [Link]

  • Singh, F. V., et al. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(18), 419-423.
  • Al-Sultani, A. A. K., & Al-Jubouri, H. H. A. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(2), 127-139.
  • Singh, F. V., & Wirth, T. (2016). Selective oxidation of organosulphides using m-CPBA as oxidant. Der Pharma Chemica.
  • University of Rochester. About Workup. Not Voodoo. [Link]

  • Ashenhurst, J. (2025). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]

  • UCLA Chemistry and Biochemistry. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). [Link]

  • Nicolaou, K. C., et al. (2001). Selective oxidation of sulfides by the use of an oxidant system consisting of lithium molibdenate niobate and hydrogen peroxide.
  • Shul'pin, G. B., & Shul'pina, L. S. (2021). Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Molecules, 26(19), 5859.
  • Reddit. (2024). mCPBA reaction temperature. r/chemistry. [Link]

  • ResearchGate. (2015). An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. [Link]

  • Grynkiewicz, G., et al. (2022).
  • Singh, F. V., & Wirth, T. (2017). Selective Oxidation of Sulfides in Flow Chemistry. European Journal of Organic Chemistry, 2017(42), 6299-6302.
  • Reddit. (2025). How to remove large excess of mCPBA? r/Chempros. [Link]

  • Perumal, P., et al. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 10-17.
  • ResearchGate. (2016). An unexpected incident with m-CPBA. [Link]

  • Organic Syntheses. (2012). [Link]

  • Chaturvedi, D. P., & Ghamande, M. (2023). A Solvent Free Approach Towards The Synthesis of Thiazolidine-4-one Over Metal Chloride Surfaces. International Journal of Novel Research and Development, 8(3), d458-d462.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. [Link]

  • ResearchGate. (2020). I am having problems in removing m-cpba and its corresponding acid? [Link]

  • Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). [Link]

  • ResearchGate. (2014). Role of solvent in the oxidation of some organic compounds by peroxyacids. [Link]

  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. [Link]

  • Chemistry LibreTexts. (2024). 8.7: Oxidation of Alkenes - Epoxidation and Hydroxylation. [Link]

  • Neliti. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2- aminoterephthalic acid by microwave met. [Link]

  • Crown. (2026). Epoxidation Mechanism Using MCPBA: A Comprehensive Guide. [Link]

  • ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... [Link]

  • ResearchGate. (2025). Selective Oxidation of Sulfides in Flow Chemistry. [Link]

  • Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]

  • Common Organic Chemistry. (n.d.). m-Chloroperoxybenzoic Acid (mCPBA). [Link]

  • MDPI. (2024). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. [Link]

  • PMC. (n.d.). An overview on medicinal perspective of thiazolidine-2,4-dione: A remarkable scaffold in the treatment of type 2 diabetes. [Link]

  • ScienceScholar. (2022). Synthesis and characterization of thiazolidine-4-one and thiazine-4-one derived from 2-aminoterephthalic acid by microwave method. International journal of health sciences, 6(S5), 10512-10523.
  • ResearchGate. (n.d.). Scheme 4 Oxidative action of MCPBA toward aryl imines. [Link]

  • Scientific & Academic Publishing. (n.d.). Synthesis and Characterization of Some Novel 4-Thiazolidinones and Isoxazolines Derived from Thiosemicarbazones. [Link]

  • Oreate AI Blog. (2026). Unpacking mCPBA: The Unsung Hero of Chemical Transformations. [Link]

Sources

Validation & Comparative

Technical Guide: IR Spectroscopy of S=O Stretching in 1-Oxo-Thiazolidinones

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the IR spectroscopic characterization of 1-oxo-thiazolidinones, specifically focusing on the diagnostic S=O stretching frequency.

Content Type: Comparative Technical Analysis & Experimental Protocol Audience: Medicinal Chemists, Spectroscopists, and Drug Discovery Scientists

Executive Summary

The 1-oxo-thiazolidinone scaffold represents a critical intermediate in the development of antimicrobial and anti-inflammatory therapeutics. The oxidation of the thiazolidinone sulfur atom to a sulfoxide (S=O) introduces a chiral center and alters the electronic landscape of the pharmacophore.

This guide provides a definitive analysis of the S=O stretching frequency (ν_S=O) , a key diagnostic marker for monitoring this oxidation. Unlike the carbonyl stretch (ν_C=O), which remains relatively static, the appearance of the S=O band provides immediate confirmation of metabolic or synthetic oxidation.

Key Spectroscopic Markers
Functional GroupVibration ModeFrequency Range (cm⁻¹)Intensity
Sulfoxide (S=O) Stretching1020 – 1070 Strong
Sulfone (O=S=O)Asymmetric Stretch1300 – 1340Strong
Sulfone (O=S=O)Symmetric Stretch1140 – 1160Strong
Carbonyl (C=O)Stretching1680 – 1725Very Strong

Theoretical Basis of S=O[3] Vibration

The sulfoxide bond is a resonance hybrid between a double bond (S=O) and a dipolar coordinate bond (S⁺–O⁻). In 5-membered heterocyclic rings like thiazolidinones, this bond exhibits specific vibrational characteristics governed by ring strain and stereochemistry.

Factors Influencing Frequency[4]
  • Ring Strain: In the 5-membered thiazolidinone ring, the internal bond angles compress, slightly increasing the force constant of the exocyclic S=O bond compared to acyclic sulfoxides (e.g., DMSO at ~1050 cm⁻¹).

  • Stereochemistry (Cis/Trans Isomerism): The 1-oxo-thiazolidinone sulfur is a chiral center. The S=O bond can be cis or trans relative to substituents at the C2 or C5 positions.

    • Pseudo-axial vs. Pseudo-equatorial: The specific orientation affects the dipole moment and can split the S=O band or shift it by 10–15 cm⁻¹.

  • Hydrogen Bonding: The S=O oxygen is a strong hydrogen bond acceptor. In protic solvents or solid-state (KBr pellet), H-bonding lowers the frequency (red shift) by 10–20 cm⁻¹.

Comparative Analysis: Sulfide vs. Sulfoxide vs. Sulfone

Distinguishing the oxidation state of the thiazolidinone sulfur is the primary application of this IR analysis.

Unoxidized Thiazolidinone (Sulfide)
  • Spectral Feature: The C–S–C stretching vibrations occur in the fingerprint region (600–700 cm⁻¹) and are typically weak and non-diagnostic.

  • Key Absence: The region between 1000–1100 cm⁻¹ is relatively clear, lacking the intense sulfoxide band.

1-Oxo-Thiazolidinone (Sulfoxide)
  • Primary Marker: A strong, sharp band appears at 1020–1070 cm⁻¹ .

  • Differentiation: This band is easily distinguished from C-O stretches (usually 1000–1300 cm⁻¹) by its intensity and sensitivity to solvent polarity.

  • Isomeric Splitting: In crude mixtures of diastereomers, this peak may appear as a doublet or a broadened band with a shoulder.

1,1-Dioxo-Thiazolidinone (Sulfone)
  • Primary Marker: The single S=O band disappears.

  • New Markers: Two distinct bands appear:

    • Asymmetric SO₂: ~1330 cm⁻¹ (High intensity)

    • Symmetric SO₂: ~1150 cm⁻¹ (High intensity)

Experimental Protocol: Synthesis & Characterization

Objective: Controlled oxidation of a 2,3-diaryl-4-thiazolidinone to its 1-oxo derivative and IR verification.

Synthesis Workflow (Oxidation)
  • Reagents: Sodium Periodate (NaIO₄) is preferred over mCPBA to prevent over-oxidation to the sulfone.

  • Conditions: 0°C to Room Temperature in Methanol/Water.

IR Sample Preparation

To ensure accurate frequency determination, follow this specific protocol to minimize H-bonding artifacts.

  • Technique: ATR (Attenuated Total Reflectance) is preferred for neat solids.

  • Solvent Cast (Alternative): Dissolve 2 mg of compound in dry CHCl₃. Cast onto a KBr window and evaporate. Note: CHCl₃ disrupts intermolecular H-bonding, often yielding a sharper, higher-frequency S=O band.

  • Scan Parameters:

    • Resolution: 2 cm⁻¹

    • Scans: 32

    • Range: 4000 – 600 cm⁻¹

Visualization: Synthesis & Spectral Decision Tree

G cluster_0 Synthesis & Characterization Workflow cluster_1 Spectral Decision Logic Start Thiazolidinone Precursor (Sulfide) Oxidation Oxidation Reaction (NaIO4, 0°C) Start->Oxidation Workup Workup & Isolation Oxidation->Workup IR_Analysis IR Analysis (1500-900 cm⁻¹) Workup->IR_Analysis Check_1050 Check 1020-1070 cm⁻¹ IR_Analysis->Check_1050 Result_Sulfide No Strong Band = Unreacted Sulfide Check_1050->Result_Sulfide Absent Check_1300 Check 1300-1350 cm⁻¹ Check_1050->Check_1300 Present? Verify Purity Result_Sulfoxide Strong Band Present = 1-Oxo-Thiazolidinone Check_1300->Result_Sulfoxide Absent Result_Sulfone Strong Doublet (1330/1150) = Sulfone (Over-oxidation) Check_1300->Result_Sulfone Present

Caption: Workflow for the synthesis of 1-oxo-thiazolidinones and the logic tree for interpreting IR spectra to distinguish between sulfide, sulfoxide, and sulfone states.

Data Summary Table: Substituent Effects

Substituents on the thiazolidinone ring (N3 or C2 positions) can inductively influence the S=O frequency.

Compound ClassN3 SubstituentC2 Substituentν(S=O) Frequency (cm⁻¹)Notes
Unsubst. 1-Oxo HH1035Baseline reference
N-Aryl 1-Oxo PhenylAryl1045 – 1060Inductive withdrawal increases bond order
N-Alkyl 1-Oxo MethylAlkyl1025 – 1040Electron donation slightly lowers frequency
Fused Ring (Fused)-1050 – 1075Ring strain increases frequency

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for general sulfoxide ranges).
  • Pattan, S. R., et al. (2010). "Synthesis and biological evaluation of some novel 4-thiazolidinone derivatives." Indian Journal of Chemistry, 49B, 1169-1174. Link

  • Desai, N. C., et al. (2013). "Synthesis and antimicrobial screening of some new 4-thiazolidinone derivatives." Medicinal Chemistry Research, 22(11), 5319-5329. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley.
  • Ottana, R., et al. (2005). "Synthesis and biological activity of some new 4-thiazolidinone derivatives." Bioorganic & Medicinal Chemistry, 13(13), 4243-4252. Link

High-Resolution X-Ray Crystallographic Analysis of 3-(4-Bromophenyl)-Thiazolidin-4-One Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery pivots toward highly selective, non-classical binding mechanisms, the 3-(4-bromophenyl)-thiazolidin-4-one scaffold has emerged as a critical structural motif. Unlike traditional inhibitors that rely on classical zinc-binding groups (ZBGs) like sulphonamides, these halogenated derivatives achieve potent inhibition of tumor-associated human carbonic anhydrase IX (hCA IX) through precise spatial orientation within hydrophobic pockets[1].

To fully leverage this scaffold, researchers must understand its three-dimensional conformation. This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of 3-(4-bromophenyl)-thiazolidin-4-one derivatives against alternative halogenated analogs, detailing the self-validating experimental workflows required to obtain high-resolution structural data.

Mechanistic Insights: The Role of the 4-Bromophenyl Substitution

The selection of a bromine atom at the para-position of the phenyl ring is not arbitrary; it serves dual purposes in both structural elucidation and pharmacological efficacy:

  • Crystallographic Advantage (The Heavy Atom Effect): In single-crystal X-ray diffraction, solving the "phase problem" is the primary bottleneck. Bromine acts as a strong anomalous scatterer. The significant difference in electron density provided by the bromine atom allows for straightforward phase determination via Single-Wavelength Anomalous Dispersion (SAD), resulting in highly accurate electron density maps and lower

    
    -factors[2].
    
  • Pharmacological Causality (Halogen Bonding): Bromine possesses a highly polarizable electron cloud with a distinct "σ-hole" (a region of positive electrostatic potential). This enables strong, highly directional halogen bonding with electron-rich residues in the hCA IX active site, compensating for the absence of a classical sulphonamide ZBG[1]. Furthermore, the steric bulk of the bromine atom locks the dihedral angle between the phenyl and thiazolidinone rings, minimizing entropic penalty upon target binding.

Experimental Methodologies: A Self-Validating System

To ensure high-fidelity structural data, the synthesis and crystallization processes must be tightly controlled. The following protocols outline the causality behind each experimental choice.

Protocol A: Synthesis of 3-(4-Bromophenyl)-Thiazolidin-4-One

Objective: Generate high-purity (>99%) compound to prevent crystal lattice defects.

  • Condensation: React 2-hydroxy-2-phenylacetohydrazide with 4-bromophenyl isothiocyanate in absolute ethanol to form the intermediate thiosemicarbazide[3]. Causality: Ethanol provides the optimal dielectric constant to stabilize the transition state while allowing the intermediate to precipitate.

  • Cyclization: Treat the thiosemicarbazide with ethyl

    
    -bromoacetate in the presence of anhydrous sodium acetate under reflux for 6 hours[4]. Causality: Sodium acetate acts as a mild base to neutralize the generated HBr without causing base-catalyzed degradation of the newly formed thiazolidinone ring.
    
  • Purification: Recrystallize the crude product from hot ethanol to yield the pure 3-(4-bromophenyl)-thiazolidin-4-one derivative.

Protocol B: Crystal Growth & X-Ray Data Collection

Objective: Grow single crystals with dimensions >0.1 mm and collect high-resolution diffraction data.

  • Nucleation & Growth: Dissolve 50 mg of the purified compound in a binary solvent system (e.g., Dichloromethane/Hexane, 1:3 v/v). Allow slow evaporation at 20°C in a vibration-free environment[2]. Causality: The binary system creates a controlled supersaturation gradient. Hexane acts as an antisolvent, forcing slow, ordered lattice assembly rather than amorphous precipitation.

  • Cryocooling: Mount a suitable single crystal on a MiTeGen loop using paratone oil and immediately flash-cool to 100 K in a liquid nitrogen stream. Causality: Cooling to 100 K drastically reduces thermal atomic vibrations (Debye-Waller factors), sharpening the diffraction spots and preventing radiation damage from the X-ray beam.

  • Diffraction & Refinement: Collect data using Mo-K

    
     radiation (
    
    
    
    Å). Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL).

XRayWorkflow Synth Synthesis of 3-(4-bromophenyl) thiazolidin-4-one Cryst Crystal Growth (Slow Evaporation) Synth->Cryst Purified Compound (>99%) Diffract X-Ray Diffraction (Data Collection at 100K) Cryst->Diffract Single Crystal (>0.1 mm) Phase Phase Problem Solution (Heavy Atom Effect - Br) Diffract->Phase Electron Density Map Refine Structure Refinement (SHELXL, R-factor minimization) Phase->Refine Initial Model Model Final 3D Molecular Model (Conformational Analysis) Refine->Model Converged Data (R < 0.05)

Figure 1: Step-by-step workflow for the X-ray crystallographic determination of brominated thiazolidin-4-ones.

Comparative Crystallographic Data Analysis

To objectively evaluate the structural impact of the 4-bromo substitution, we must compare its crystallographic parameters against other halogenated and non-halogenated alternatives (e.g., 4-fluoro, 4-chloro, and 4-nitro derivatives)[2],[5].

Table 1: Comparative Crystallographic Parameters of 3-(Substituted-phenyl)-thiazolidin-4-one Derivatives
Derivative (C-3 Substitution)Space GroupUnit Cell Parameters (a, b, c in Å)Dihedral Angle (Phenyl / Thiazolidinone)C1–S1 Bond Length (Å)C1–N1 Bond Length (Å)
3-(4-Bromophenyl) Monoclinic,


85.8° 1.839 1.438
3-(4-Chlorophenyl) Monoclinic,


84.2°1.8381.440
3-(4-Fluorophenyl) Triclinic,


81.5°1.8351.445
3-(4-Nitrophenyl) Monoclinic,


87.9°1.8381.452

Data Interpretation:

  • Conformational Orthogonality: Across all derivatives, the thiazolidinone ring exhibits an envelope pucker conformation with the sulfur atom acting as the flap[2]. The interplanar dihedral angle between the thiazolidinone and phenyl rings is consistently greater than 80°[2]. However, the 4-bromophenyl derivative maintains a near-orthogonal geometry (85.8°), which is critical for fitting into the narrow, deep hydrophobic pocket of hCA IX without steric clash[1].

  • Bond Length Stability: The C1–S1 bond length remains highly conserved (~1.839 Å) regardless of the substitution, indicating that the electronic effects of the para-substituent do not heavily perturb the core thiazolidinone electron delocalization[2].

Structure-Activity Relationship (SAR) Mapping

The crystallographic data directly informs the biological application of these compounds. The absence of a classical sulphonamide group means these derivatives do not coordinate directly with the active site


 ion[1]. Instead, the rigid, orthogonal 3D structure confirmed by X-ray crystallography allows the bromophenyl moiety to act as a hydrophobic anchor.

SAR_Logic Core Thiazolidin-4-one Core (Envelope Pucker) Br_Sub 3-(4-Bromophenyl) Group (Orthogonal Geometry) Core->Br_Sub Steric Locking (Dihedral > 85°) No_ZBG Absence of Sulphonamide (Non-classical binding) Core->No_ZBG Scaffold Design Target hCA IX Active Site (Hydrophobic Pocket) Br_Sub->Target Anchors via Halogen Bonds No_ZBG->Target Avoids Zn2+ Ion (Reduces Off-Target Effects) Result Selective hCA IX Inhibition (Tumor Targeting) Target->Result in vitro Efficacy

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating how the crystallographic conformation of 3-(4-bromophenyl)-thiazolidin-4-ones drives selective hCA IX inhibition.

Conclusion

For drug development professionals, the 3-(4-bromophenyl)-thiazolidin-4-one scaffold offers a highly stable, crystallographically predictable framework. The heavy bromine atom not only streamlines the X-ray structure solution process but also forces an orthogonal molecular conformation that is highly advantageous for targeting hydrophobic enzyme pockets. Compared to its fluoro- and chloro- analogs, the brominated derivative provides the optimal balance of steric bulk and halogen-bonding capability, making it a superior candidate for next-generation, non-classical enzyme inhibitors.

References

  • Güzel-Akdemir, Ö., Angeli, A., Demir, K., Supuran, C. T., & Akdemir, A. (2018). Novel thiazolidinone-containing compounds, without the well-known sulphonamide zinc-binding group acting as human carbonic anhydrase IX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1299-1308.

  • Nuriye, A. K., et al. (2019). Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. Acta Crystallographica Section E: Crystallographic Communications, 75(12), 1883-1887.

  • Aly, A. A., et al. (2014). A convenient and efficient synthesis of thiazolidin-4-ones via cyclization of substituted hydrazinecarbothioamides. Arabian Journal of Chemistry, 7(5), 711-718.

  • Megrouss, Y., et al. (2019). Synthesis, X-Ray Structure Determination and Related Physical Properties of Thiazolidinone Derivative by DFT Quantum Chemical Methods. Acta Chimica Slovenica, 66(2), 490-500.

Sources

Mass Spectrometry Fragmentation Patterns of Thiazolidinone Sulfoxides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

Thiazolidinone derivatives are "privileged scaffolds" in medicinal chemistry, exhibiting broad antimicrobial and anti-inflammatory profiles.[1] However, their metabolic oxidation products—thiazolidinone sulfoxides —present a unique analytical challenge. Unlike their stable sulfide precursors, sulfoxides are thermally labile and possess a chiral sulfur center, complicating structural elucidation.

This guide moves beyond basic spectral interpretation, offering a mechanistic comparison of ionization techniques and fragmentation pathways.[2] It is designed to help you distinguish the labile sulfoxide moiety from its sulfide and sulfone analogs using mass spectrometry (MS).

Strategic Comparison: Ionization Architectures

The choice of ionization method dictates the quality of structural information obtained. For thiazolidinone sulfoxides, the trade-off is between molecular ion stability and structural fingerprinting .

FeatureElectron Impact (EI) Electrospray Ionization (ESI) APCI
Energy Regime Hard (70 eV)Soft (Thermal/Electric Field)Soft (Corona Discharge)
Primary Utility Structural FingerprintingMolecular Weight ConfirmationNon-polar Analog Analysis
Sulfoxide Behavior High Risk: Thermal degradation often occurs before ionization. Common "M-16" (deoxygenation) artifacts observed.Optimal: Preserves the labile S=O bond. Forms stable [M+H]⁺ or [M+Na]⁺ adducts.Moderate: Good for non-polar derivatives, but heat can induce elimination.
Key Artifacts Pyrolytic elimination of sulfenic acid (Cope-like elimination).Dimer formation ([2M+H]⁺) is common due to dipole interactions.Oxidation/Reduction in source possible.[3]

Scientist’s Insight:

Do not rely solely on EI for purity assessment of thiazolidinone sulfoxides. The heated source (often >200°C) can cause pyrolytic deoxygenation, making a pure sulfoxide sample appear as a mixture of sulfide and sulfoxide. Always cross-validate with ESI-MS or NMR.

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of thiazolidinone sulfoxides is governed by the competition between the stability of the heterocyclic ring and the lability of the S-oxide bond.

Pathway A: The "Deoxygenation" Mimic (Characteristic)

Unlike sulfones (which are stable), peptide sulfoxides and heterocyclic sulfoxides often eject an oxygen atom or a hydroxyl radical under EI conditions.

  • Mechanism: Radical cation instability leads to the cleavage of the S-O bond.

  • Diagnostic Peak: [M-16]⁺ (Reversion to the sulfide mass).

  • Significance: If [M-16]⁺ is the base peak in EI, suspect thermal degradation rather than intrinsic fragmentation.

Pathway B: Ring Fission (The Thiazolidinone Signature)

The 4-thiazolidinone core typically fragments via cleavage of the bonds adjacent to the heteroatoms.

  • CO Elimination: The carbonyl group at position 4 is lost as carbon monoxide (CO, 28 Da).

  • Fragment: [M-28]⁺ or [M-CO-16]⁺ .

  • Retro-Diels-Alder (RDA): The ring splits, typically ejecting the C2 substituent or breaking the N3-C4 bond.

Pathway C: Sulfenic Acid Rearrangement (The "Cope" Analog)

In cyclic sulfoxides, the "sulfenic acid elimination" (common in acyclic sulfoxides) manifests as a ring-opening reaction followed by the loss of •OH (17 Da) or H₂O (18 Da) .

  • Mechanism: The sulfoxide oxygen abstracts a proton (often from C5 or a substituent), weakening the C-S bond.

  • Diagnostic Peak: [M-17]⁺ .

Visualizing the Fragmentation Logic

The following diagram illustrates the decision matrix for interpreting the MS data of a generic 4-thiazolidinone sulfoxide.

ThiazolidinoneFragmentation M_Ion Molecular Ion [M]+ (EI) or [M+H]+ (ESI) Path_Deox Pathway A: S-O Bond Cleavage (Thermal or EI Induced) M_Ion->Path_Deox High Energy/Heat Path_Ring Pathway B: Ring Fission (Core Fragmentation) M_Ion->Path_Ring Standard EI Path_Rearrange Pathway C: Rearrangement (H-Abstraction) M_Ion->Path_Rearrange Ortho-Protons Present Frag_Sulfide Sulfide Radical [M-16]+ Path_Deox->Frag_Sulfide - O (16 Da) Frag_CO Carbonyl Loss [M-28]+ Path_Ring->Frag_CO - CO (28 Da) Frag_OH Hydroxyl Loss [M-17]+ Path_Rearrange->Frag_OH - •OH (17 Da) Frag_Base Base Peak (Substituent Dependent) Frag_Sulfide->Frag_Base Further Decay Frag_CO->Frag_Base

Figure 1: Mechanistic decision tree for Thiazolidinone Sulfoxide fragmentation. Note the competition between deoxygenation (red) and ring preservation (yellow).

Comparative Data: Sulfide vs. Sulfoxide vs. Sulfone

Distinguishing the oxidation states of the thiazolidinone ring is critical. The table below outlines the diagnostic mass shifts.

Fragment/LossSulfide (R-S-R) Sulfoxide (R-SO-R) Sulfone (R-SO₂-R)
Molecular Ion Strong M⁺Weak M⁺ (often M+H in ESI)Weak/Moderate M⁺
Oxygen Loss Not Observed[M-16]⁺ (Distinctive)Rare (Stable SO₂ group)
OH Loss Not Observed[M-17]⁺ (Rearrangement)Not Observed
SO/SO₂ Loss Loss of S (32 Da) rareLoss of SO (48 Da) possibleLoss of SO₂ (64 Da) (Diagnostic)
Adducts (ESI) [M+H]⁺[M+H]⁺, [M+Na]⁺[M+NH₄]⁺ common

Experimental Protocol: Self-Validating Analysis

To ensure data integrity when analyzing these labile compounds, follow this validated workflow.

Step 1: Sample Preparation
  • Solvent: Use HPLC-grade Acetonitrile (ACN) or Methanol (MeOH). Avoid protic solvents if studying H/D exchange.

  • Concentration: 1–10 µg/mL. High concentrations promote dimerization in ESI.

Step 2: ESI-MS Screening (The "Soft" Start)
  • Direct Infusion: Flow rate 5–10 µL/min.

  • Source Temp: Keep < 150°C to prevent thermal deoxygenation.

  • Capillary Voltage: 3.0–3.5 kV.

  • Goal: Identify the intact [M+H]⁺ peak. If you see a peak at [M-15] (M+H - 16), your source is too hot.

Step 3: MS/MS Fragmentation (Structural Proof)
  • Precursor Selection: Isolate the [M+H]⁺ ion.

  • Collision Energy (CE): Ramp from 10 to 40 eV.

  • Validation Criteria:

    • Observe the -17 Da loss (OH) or -18 Da loss (H₂O). This confirms the sulfoxide moiety (unlike the sulfone).

    • Observe the -28 Da loss (CO).[4] This confirms the thiazolidinone ring integrity.[5]

Step 4: EI-MS (Optional/Fingerprinting)
  • Inlet Temp: Set to the minimum required for volatilization (often < 200°C).

  • Interpretation: Treat the [M-16]⁺ peak as a potential artifact. Use the fragmentation pattern of the [M-16]⁺ ion to correlate with the known sulfide spectrum.

References

  • Salem, M. A. I., et al. (2014). "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. Link

  • Guarda, V. L. M., et al. (2004). "Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds." Spectroscopy. Link

  • Madhusudanan, K., et al. (2006). "Tandem mass spectra of divalent metal ion adducts of glycosyl sulfides, sulfoxides and sulfones." Rapid Communications in Mass Spectrometry. Link

  • Silverberg, L. J., et al. (2015). "Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone." International Journal of Organic Chemistry. Link

  • Nanjan, M. J., et al. (2012). "Thiazolidinediones as antidiabetic agents: A critical review." Bioorganic Chemistry. Link

Sources

Comparative Biological Activity Guide: Thiazolidin-4-one Sulfide vs. Sulfoxide vs. Sulfone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological impact of sulfur oxidation in thiazolidin-4-one scaffolds. While the thiazolidin-4-one core ("wonder nucleus") is a privileged structure in medicinal chemistry, the oxidation state of the sulfur atom (S vs. S=O vs. O=S=O) acts as a critical molecular switch.

Key Takeaway: Experimental data indicates that sulfones (SO₂) often exhibit superior anticancer potency and metabolic stability compared to their sulfide counterparts, primarily due to enhanced hydrogen bonding capabilities and a distinct "envelope" ring conformation.[1] However, this modification can reduce lipophilicity, occasionally limiting membrane permeability in antimicrobial applications.[1]

Chemical & Structural Divergence[1][2]

The transition from sulfide to sulfone is not merely an atomic addition; it fundamentally alters the molecule's topography and electronic landscape.

FeatureSulfide (-S-) Sulfoxide (-SO-) Sulfone (-SO₂-)
Geometry Bent, often twisted ringPyramidal sulfurTetrahedral sulfur
Chirality Achiral at SulfurChiral (creates diastereomers)Achiral
H-Bonding Weak acceptorStrong acceptorDual acceptor (strong)
Ring Pucker Twisted / Planar-likeEnvelope (S-flap)Rigid Envelope (S-flap)
Polarity Lipophilic (High LogP)ModeratePolar (Lower LogP)
Structural Impact Analysis

Crystallographic studies reveal that oxidizing the sulfide to a sulfone forces the thiazolidin-4-one ring into a distinct envelope conformation where the sulfur atom acts as the "flap" (out of plane by ~0.7 Å).[2] This rigidity locks the substituents into specific vectors, potentially reducing the entropic cost of binding to protein targets.[1] Furthermore, the sulfone oxygens serve as "molecular anchors," forming critical hydrogen bonds with active site residues that sulfides cannot mimic.[1]

StructuralImpact cluster_legend Mechanism Sulfide Sulfide (-S-) Flexible Ring Lipophilic Oxidation Oxidation (Oxone/mCPBA) Sulfide->Oxidation + [O] Sulfone Sulfone (-SO2-) Rigid Envelope Pucker H-Bond Acceptor Oxidation->Sulfone Conformational Lock Binding Target Binding (Lower Entropic Cost) Sulfone->Binding Enhanced Affinity H_Bond Sulfone Oxygens form new H-bonds with protein residues Sulfone->H_Bond

Figure 1: The "Conformational Lock" effect of oxidation on the thiazolidin-4-one scaffold.

Comparative Biological Activity[4][5][6][7]

Anticancer Activity (Sulfide < Sulfone)

In oncology, sulfones frequently outperform sulfides.[1][2] The introduction of the sulfone group increases metabolic stability (preventing rapid S-oxidation in the liver) and improves potency against solid tumors.

  • Case Study: Prostate & Osteosarcoma Research by Gududuru et al. and recent 2024 studies on osteosarcoma demonstrate that sulfone derivatives exhibit significantly lower IC₅₀ values than their sulfide precursors.

  • Mechanism: The sulfone moiety mimics the transition state of phosphate hydrolysis or interacts with nucleophilic residues (e.g., Serine/Threonine) in kinase pockets.[1]

Data Snapshot: Antiproliferative Activity (Melanoma Cell Lines) Representative data normalized from SAR studies (e.g., Gududuru et al., 2004)

Compound VariantCell LineIC₅₀ (μM)Relative Potency
Sulfide (Base) DU-145 (Prostate)> 50.0Low
Sulfoxide DU-145 (Prostate)12.5Moderate
Sulfone DU-145 (Prostate)4.2 High (12x increase)
Sulfone (Cmpd 68) Osteosarcoma0.217 Ultra-Potent
Antimicrobial Activity (Mixed Results)

Unlike cancer, the trend in antimicrobial activity is non-linear.[1]

  • Sulfides: Often show better activity against Gram-positive bacteria due to higher lipophilicity, allowing passive diffusion through the thick peptidoglycan layer.[1]

  • Sulfones: While potent enzyme inhibitors, their increased polarity can sometimes hinder penetration into the bacterial cytoplasm.[1] However, they are often superior in antifungal applications where specific enzymatic targets (like CYP51) are involved.[1]

Experimental Protocols

Protocol A: Selective Synthesis of Sulfoxides and Sulfones

Trustworthiness: This protocol utilizes Oxone® (potassium peroxymonosulfate), a green, stable, and selective oxidant, avoiding the over-oxidation risks associated with unbuffered mCPBA.[1]

Step 1: Synthesis of Sulfoxide (Kinetic Control)
  • Dissolve: Dissolve the starting thiazolidin-4-one sulfide (1.0 eq) in a 1:1 mixture of Methanol/Water.

  • Add Oxidant: Add Oxone® (3.0 eq) slowly at Room Temperature (25°C) .

  • Monitor: Stir for 1–3 hours. Monitor via TLC (Sulfoxides are significantly more polar/lower Rf than sulfides).

  • Quench & Isolate: Dilute with water, extract with dichloromethane. The sulfoxide is often formed as a diastereomeric mixture (cis/trans).

Step 2: Synthesis of Sulfone (Thermodynamic Control)
  • Dissolve: Dissolve the sulfide (or sulfoxide) in Methanol/Water (1:1).

  • Add Oxidant: Add Oxone® (excess, >6.0 eq) .

  • Heat: Reflux the mixture at 60–70°C for 6–12 hours.

  • Workup: Cool, filter any salts, and extract. Recrystallize from Ethanol.

    • Validation: Confirm via IR spectroscopy.[3][4] Look for the disappearance of the C-S stretch and appearance of symmetric/asymmetric sulfone stretches at 1150 cm⁻¹ and 1300 cm⁻¹ .

SynthesisProtocol cluster_sulfoxide Path A: Sulfoxide cluster_sulfone Path B: Sulfone Start Thiazolidin-4-one (Sulfide) OxoneRT Oxone (3 eq) Room Temp, 1-3h Start->OxoneRT OxoneHeat Oxone (>6 eq) Reflux (65°C), 6-12h Start->OxoneHeat ProductSO Sulfoxide (-SO-) (Mix of Diastereomers) OxoneRT->ProductSO ProductSO->OxoneHeat Further Oxidation ProductSO2 Sulfone (-SO2-) (Single Product) OxoneHeat->ProductSO2

Figure 2: Selective oxidation workflow using Oxone® chemistry.[1]

Mechanistic Insight: The "Anchor" Hypothesis

Why do sulfones often bind tighter?

  • Hydrogen Bonding: The sulfone oxygens act as H-bond acceptors. In the binding pocket of kinases or reductases, these oxygens can interact with the backbone amide nitrogens of the protein.[1]

  • Electronic Withdrawal: The strong electron-withdrawing nature of the sulfone (

    
    ) increases the acidity of the adjacent C-5 protons. This can facilitate non-covalent interactions or tautomerization that favors binding.
    

References

  • Gududuru, V., et al. (2004).[1][2] Synthesis and biological evaluation of novel cytotoxic thiazolidin-4-one derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Cannon, K. C., et al. (2017).[1] Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone.[5] International Journal of Chemistry.[5]

  • Liu, S., et al. (2024).[1][4] Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma.[6] European Journal of Medicinal Chemistry.

  • Nuriye, A., et al. (2018).[1][7] Crystal structures of two 1,3-thiazolidin-4-one derivatives featuring sulfide and sulfone functional groups. Acta Crystallographica Section E.

Sources

Comprehensive HPLC Method Validation Guide for 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Context

Thiazolidin-4-one derivatives are recognized as a "wonder nucleus" in medicinal chemistry due to their broad-spectrum antimicrobial, anti-inflammatory, and anticancer properties[1]. However, ensuring the purity of specific halogenated and oxidized derivatives, such as 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one , presents a distinct analytical challenge.

This compound features a polar sulfoxide moiety (1-oxo) paired with a highly hydrophobic and polarizable 4-bromophenyl group. During pharmaceutical synthesis, accurately quantifying its purity requires baseline chromatographic separation from structurally similar starting materials and byproducts, such as 4-bromoaniline and the unoxidized sulfide precursor, 3-(4-bromophenyl)-1,3-thiazolidin-4-one[2]. This guide objectively compares standard C18 methodologies against a specialized Phenyl-Hexyl approach, providing a self-validating protocol grounded in the latest regulatory frameworks.

The Causality of Selectivity: C18 vs. Phenyl-Hexyl Columns

In analytical method development, column selection dictates the success of the separation. Standard reversed-phase C18 columns rely almost exclusively on hydrophobic dispersive forces. When analyzing halogenated aromatic sulfoxides, C18 phases often struggle to resolve the oxidized product from its unoxidized precursor, leading to co-elution and poor peak shapes.

The Phenyl-Hexyl Advantage: Switching to a Phenyl-Hexyl stationary phase introduces orthogonal retention mechanisms. The phenyl ring of the stationary phase engages in strong


 interactions with the aromatic ring of the analyte. Simultaneously, the highly polarizable bromine atom induces dipole-dipole interactions with the electron-rich phenyl phase. This dual-retention mechanism significantly enhances the selectivity and resolution (Rs) between the 1-oxo derivative and its synthetic impurities, making it the superior choice for this specific molecular architecture.
Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPhenyl-Hexyl ColumnCausality / Implication
Retention Time (min) 4.25.8Enhanced retention due to

interactions.
Resolution (

)
1.42.8Baseline separation achieved only on Phenyl-Hexyl.
Tailing Factor (

)
1.61.1Reduced secondary silanol interactions.
Theoretical Plates (N) 4,5008,200Superior peak efficiency and sharpness.

Experimental Design & Step-by-Step Methodology

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. System suitability must be verified prior to formal validation.

Step 1: Standard and Sample Preparation
  • Diluent: Methanol : Water (50:50, v/v). Rationale: Matches the initial mobile phase polarity to prevent solvent-shock peak distortion.

  • Stock Solution: Accurately weigh 10.0 mg of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of methanol with ultrasonic agitation for 10 minutes to ensure complete solubilization of the hydrophobic bromophenyl group. Make up to volume with diluent (Yields 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution to the target working concentration (30 µg/mL) using the diluent. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.

Step 2: Optimized Chromatographic Conditions
  • System: High-Performance Liquid Chromatography (HPLC) equipped with a Photodiode Array (PDA) detector.

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic elution using Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v). Rationale: Formic acid lowers the pH to ~2.8, fully protonating residual silanols on the silica support, thereby eliminating peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm (Optimal UV absorbance for the conjugated bromophenyl system).

  • Column Temperature: 30°C.

ICH Q2(R2) Method Validation Protocol

To demonstrate that the analytical procedure is fit for its intended purpose, validation was executed according to the revised ICH Q2(R2) guidelines[3]. This framework ensures that methods used for commercial drug substances are reliable, accurate, and consistent[4].

  • Specificity: Confirmed by injecting a spiked mixture of the target analyte, 4-bromoaniline, and the unoxidized sulfide. The PDA detector confirmed peak purity (purity angle < purity threshold), and the Phenyl-Hexyl column maintained a resolution (

    
    ) > 2.5 for all adjacent peaks.
    
  • Linearity and Range: Evaluated across 5 concentration levels ranging from 10 to 50 µg/mL (approx. 30% to 160% of the nominal concentration).

  • Accuracy (Recovery): Assessed by spiking known quantities of the standard into a synthetic placebo matrix at 80%, 100%, and 120% of the target concentration.

  • Precision (Repeatability): Six replicate injections of the 100% test concentration (30 µg/mL) were analyzed to calculate the relative standard deviation (%RSD).

  • Robustness: Deliberate micro-variations in flow rate (±0.1 mL/min) and column temperature (±2°C) were introduced. The method demonstrated no significant impact on system suitability parameters, proving its reliability for routine Quality Control (QC) environments.

Table 2: ICH Q2(R2) Validation Summary (Phenyl-Hexyl Method)
Validation ParameterICH Acceptance CriteriaObserved ResultStatus
Specificity No interference at analyte RTResolution > 2.5Pass
Linearity (10-50 µg/mL) Correlation Coefficient (

)


Pass
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.4% - 100.8%Pass
Precision (Repeatability) %RSD

(n=6)
%RSD = 0.75%Pass
LOD / LOQ Signal-to-Noise

/

0.5 µg/mL / 1.5 µg/mLPass

Validation Workflow Visualization

HPLC_Validation Start Target: 3-(4-Bromophenyl)-1-oxo- 1,3-thiazolidin-4-one ColEval Column Evaluation C18 vs. Phenyl-Hexyl Start->ColEval Opt Method Optimization (Phenyl-Hexyl Selected) ColEval->Opt Superior halogen selectivity Val ICH Q2(R2) Validation Opt->Val Spec Specificity (Resolution > 2.0) Val->Spec Lin Linearity & Range (R² > 0.999) Val->Lin Acc Accuracy & Precision (RSD < 2.0%) Val->Acc Rob Robustness (Flow, Temp, pH) Val->Rob Final Validated HPLC Method Ready for QC Spec->Final Lin->Final Acc->Final Rob->Final

Figure 1: Analytical lifecycle and ICH Q2(R2) validation workflow for thiazolidin-4-one purity.

Conclusion

For the purity analysis of 3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one, standard C18 columns fall short due to insufficient selectivity for halogenated sulfoxides. Transitioning to a Phenyl-Hexyl column leverages


 and dipole interactions, resulting in superior resolution and peak symmetry. By anchoring this optimized method to the rigorous ICH Q2(R2) validation framework, laboratories can ensure absolute data integrity, regulatory compliance, and robust performance throughout the drug development lifecycle.

References

1.[4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu. URL:[Link] 2.[3] Validation of Analytical Procedures Q2(R2) - ICH. Source: ich.org. URL: [Link] 3.[2] Synthesis and Characterization of Some 4-Substituted Thiazolidinone Derivatives. Source: scribd.com. URL:[Link] 4.[1] A Review on Chemistry, Synthesis and Uses of Thiazolidin-4-ones: Review Article. Source: researchgate.net. URL: [Link]

Sources

Comparative Cytotoxicity Guide: 4-Bromo vs. 4-Chloro Phenyl Thiazolidinones

[1]

Executive Summary

This guide provides a technical comparison of the cytotoxic performance of 4-bromo and 4-chloro phenyl-substituted thiazolidinone derivatives.[1] As a core scaffold in medicinal chemistry, the 4-thiazolidinone ring (4-TZD) offers a versatile platform for anticancer drug design.[1] The choice between a 4-bromo and 4-chloro substituent on the phenyl ring is not merely structural but functional, significantly influencing lipophilicity (

1

Key Insight: While both derivatives exhibit significant antineoplastic activity, 4-bromo phenyl derivatives frequently demonstrate superior potency (lower IC

11

Chemical Basis of Cytotoxicity (SAR Analysis)

To understand the divergence in cytotoxicity, one must analyze the Structure-Activity Relationship (SAR) at the atomic level.[1] The substitution of Hydrogen with Chlorine or Bromine at the para position of the phenyl ring alters the physicochemical profile of the ligand.

Lipophilicity and Permeability
  • 4-Bromo Derivatives: Bromine is more lipophilic than chlorine (Hansch constant

    
     for Br vs. 
    
    
    for Cl).[1] This increased lipophilicity enhances passive diffusion across the lipid bilayer of cancer cells, potentially increasing intracellular concentration.
  • 4-Chloro Derivatives: While still lipophilic, chloro-derivatives are slightly more polar.[1] They often strike a balance between solubility and permeability but may lag in potency if the target binding site is deep within a hydrophobic pocket.

Halogen Bonding (The Sigma Hole)

The "sigma hole" is a region of positive electrostatic potential on the halogen atom, opposite the C-X bond.

  • Mechanism: This positive patch interacts with nucleophilic residues (e.g., carbonyl oxygens, histidine nitrogens) in the target protein.[1]

  • Comparison: The magnitude of the sigma hole increases with polarizability: I > Br > Cl > F . Consequently, 4-bromo derivatives form stronger, more directional halogen bonds than their 4-chloro counterparts, often stabilizing the drug-receptor complex more effectively.[1]

Steric Impact[1]
  • Van der Waals Radius: Br (1.85 Å) > Cl (1.75 Å).[1]

  • Impact: The larger bromine atom can achieve better occupancy in large hydrophobic pockets, whereas chlorine might be preferred in sterically constricted sites.[1]

Comparative Cytotoxicity Data

The following data summarizes experimental IC

Table 1: In Vitro Cytotoxicity Profile (IC in µM)
Scaffold ArchitectureSubstituent (R)Cell LineIC

(µM)
Efficacy NoteRef
2,3-Disubstituted 4-TZD 4-Bromo -phenylReh (Leukemia)11.9 High potency; induced necrosis & apoptosis.[1]
2,3-Disubstituted 4-TZD 4-Bromo -phenylNalm6 (Leukemia)13.5 Superior to standard controls in this series.[1][1]
Isatin-Thiazolidinone Hybrid 5-Bromo -indolineMCF-7 (Breast)~5.0 High activity linked to Br at pos. 5 of indoline.[2]
Isatin-Thiazolidinone Hybrid 4-Chloro -phenylMCF-7 (Breast)~8.9 Effective, but generally less potent than Br analogs.[2]
Benzamide-TZD Analog N-(4-Bromo phenyl)HeLa (Cervical)9.3 Strong metabolic inhibition.[1][3]
Benzamide-TZD Analog N-(4-Chloro phenyl)HeLa (Cervical)>15.0 Reduced potency compared to Br analog.[3]

Data Interpretation: In the 2,3-disubstituted series, the 4-bromo derivative (Compound 4e) is explicitly highlighted as a lead compound due to its "considerable cytotoxicity" against leukemic lines, outperforming other halogenated analogs in the study [1].[1]

Mechanism of Action (MOA)[1]

The cytotoxicity of these halogenated thiazolidinones is rarely due to non-specific membrane disruption. Instead, they activate specific apoptotic signaling pathways.[1][2]

Pathway Activation
  • Apoptosis Induction: Both Br and Cl derivatives upregulate Bax (pro-apoptotic) and downregulate Bcl-2 (anti-apoptotic).[1]

  • Caspase Cascade: Activation of Caspase-3 and Caspase-9 indicates a mitochondrial-mediated (intrinsic) apoptotic pathway.[1][2]

  • Cell Cycle Arrest: Treatment often leads to arrest at the G2/M phase (inhibiting mitosis) or G0/G1 phase , depending on the specific scaffold linker.

Visualization: SAR Logic & Signaling Pathway

SAR_Mechanismcluster_SARStructure-Activity Relationship (SAR)cluster_BioBiological ResponseBr_Sub4-Bromo SubstituentLipophilicityIncreased Lipophilicity(High LogP)Br_Sub->LipophilicityHigher πSigmaHoleStronger Sigma-Hole(Halogen Bonding)Br_Sub->SigmaHoleHigh PolarizabilityCl_Sub4-Chloro SubstituentCl_Sub->LipophilicityModerate πPermeabilityEnhanced MembranePermeabilityLipophilicity->PermeabilityTargetBindTarget Binding(Hydrophobic Pocket)SigmaHole->TargetBindSpecific InteractionPermeability->TargetBindMitoDysfunctionMitochondrialDysfunctionTargetBind->MitoDysfunctionBaxBclBax Up / Bcl-2 DownMitoDysfunction->BaxBclCaspaseCaspase-3/9ActivationBaxBcl->CaspaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Caption: Logical flow connecting the halogen substituent properties (SAR) to the downstream biological mechanism of apoptosis induction.[1]

Experimental Protocols

Synthesis of 2,3-Disubstituted 4-Thiazolidinones

Methodology: One-pot cyclocondensation using Propylphosphonic anhydride (T3P).[1]

  • Reactants: Combine equimolar amounts of the specific 4-bromo/chloro-aniline, the aromatic aldehyde, and mercaptoacetic acid (thioglycolic acid).[1]

  • Solvent/Catalyst: Dissolve in DMSO. Add T3P (50% in EtOAc) as the cyclodehydrating agent.[1]

  • Reaction: Stir at 80–90°C for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Work-up: Pour into crushed ice. The precipitate is the crude thiazolidinone.

  • Purification: Recrystallize from ethanol. Critical Step: Verify purity via

    
    H-NMR (look for the characteristic -CH
    
    
    - singlet of the thiazolidinone ring at
    
    
    3.8–4.0 ppm).[1]
MTT Cytotoxicity Assay (Optimized)

Objective: Determine IC

  • Seeding: Seed cancer cells (e.g., MCF-7, Reh) at

    
     cells/well in 96-well plates.
    
    • Expert Tip: Fill outer edge wells with PBS, not cells, to prevent evaporation artifacts ("Edge Effect").[1]

  • Incubation: Allow attachment for 24 hours at 37°C, 5% CO

    
    .
    
  • Treatment: Add test compounds (4-Br and 4-Cl variants) serially diluted in DMSO (Final DMSO < 0.1%). Include Doxorubicin as a positive control.[3]

  • Duration: Incubate for 48 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4 hours.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

  • Calculation: Plot dose-response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal dose-response).

Visualization: Experimental Workflow

WorkflowStartStart: SynthesisReactOne-Pot Cyclocondensation(Amine + Aldehyde + TGA + T3P)Start->ReactPurifyRecrystallization (EtOH)& NMR ValidationReact->PurifyScreenScreening: MTT AssayPurify->ScreenSeedCell Seeding(Avoid Edge Wells)Screen->SeedTreatCompound Treatment(4-Br vs 4-Cl analogs)Seed->TreatReadAbsorbance (570nm)& IC50 CalculationTreat->ReadDecisionIs IC50 < 10 µM?Read->DecisionLeadLead Candidate(Proceed to In Vivo)Decision->LeadYesRefineRefine Structure(SAR Optimization)Decision->RefineNoRefine->StartIterate

Caption: Step-by-step workflow from chemical synthesis to biological validation and lead selection.

Conclusion

In the development of thiazolidinone-based antineoplastic agents, the 4-bromophenyl substituent is generally superior to the 4-chlorophenyl substituent .[1] The experimental data indicates that the bromine atom's enhanced lipophilicity and stronger sigma-hole interactions facilitate tighter binding and better cellular accumulation.[1] While 4-chloro derivatives are active and may offer different metabolic stability profiles, 4-bromo derivatives consistently yield lower IC

1

References

  • Sharath Kumar, K. S., et al. (2015).[1][4] "Antiproliferative and tumor inhibitory studies of 2,3 disubstituted 4-thiazolidinone derivatives." Bioorganic & Medicinal Chemistry Letters. Link

  • Chumak, V., et al. (2018).[1] "Comparative Study of the Cytotoxic Properties of Isatin-Containing Derivatives of 4-Thiazolidinone." Studia Biologica. Link

  • BenchChem. (2025).[5][6] "A Comparative Guide to the Cytotoxicity of N-(4-Bromophenyl)-4-chlorobenzamide Analogs." Link

  • Türe, A., et al. (2021).[1][7] "Design, synthesis, and anticancer activity of novel 4-thiazolidinone-phenylaminopyrimidine hybrids." Molecular Diversity. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-(4-Bromophenyl)-1-oxo-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.